Product packaging for 2-Amino-4-phenylpentan-1-ol(Cat. No.:)

2-Amino-4-phenylpentan-1-ol

Cat. No.: B15322224
M. Wt: 179.26 g/mol
InChI Key: QIDACEOLINKQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-phenylpentan-1-ol is an organic compound with the molecular formula C 11 H 17 NO and a molecular weight of 179.26 g/mol . Its CAS Registry Number is 1251123-48-4 . The structure of this amino alcohol features both a phenyl group and hydroxyl functionality, which may make it a valuable intermediate in organic synthesis and pharmaceutical research. As a research chemical, this product is supplied For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please note that specific hazard statements and precautionary measures for this compound are not fully detailed in the available sources. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all laboratory chemicals with appropriate prudence, using standard personal protective equipment (PPE) and working in a well-ventilated area . You can inquire about the current stock availability, pricing, and detailed shipping information for this compound directly. The product may require cold-chain transportation to ensure its stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B15322224 2-Amino-4-phenylpentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-4-phenylpentan-1-ol

InChI

InChI=1S/C11H17NO/c1-9(7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3

InChI Key

QIDACEOLINKQHY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CO)N)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the synthesis and characterization of the novel chiral amino alcohol, 2-Amino-4-phenylpentan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this document provides a detailed theoretical framework and experimental plan based on established chemical principles and data from structurally analogous compounds. The guide covers plausible synthetic routes, including the reduction of the corresponding α-amino acid and the reductive amination of a suitable ketone precursor. Furthermore, it details the expected analytical characterization of the target molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Finally, potential biological activities are discussed based on the pharmacology of structurally related compounds, suggesting avenues for future research in drug discovery and development.

Introduction

Chiral amino alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, chiral ligands, and other fine chemicals. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical modifications and applications. The specific stereochemistry of these molecules often plays a crucial role in their biological activity and chemical reactivity. This guide focuses on the synthesis and characterization of this compound, a chiral amino alcohol with potential applications in medicinal chemistry. The presence of a phenyl group in the side chain suggests potential interactions with biological targets, making it a compound of interest for further investigation.

Proposed Synthesis of this compound

Two primary retrosynthetic pathways are proposed for the synthesis of this compound. The first involves the reduction of the corresponding α-amino acid, 2-amino-4-phenylpentanoic acid. The second pathway explores the reductive amination of 4-phenyl-2-pentanone.

Synthesis via Reduction of 2-Amino-4-phenylpentanoic Acid

The reduction of α-amino acids is a well-established method for the synthesis of chiral amino alcohols. The proposed synthesis starts from the commercially available 2-amino-4-phenylpentanoic acid.

Workflow for Synthesis via Reduction of Amino Acid:

G start 2-Amino-4-phenylpentanoic acid reagent1 Reducing Agent (e.g., LiAlH4 or NaBH4/I2) start->reagent1 Reduction solvent Anhydrous THF workup Aqueous Workup reagent1->workup product This compound workup->product

Figure 1: Proposed synthesis of this compound via reduction.

Experimental Protocol:

  • Preparation: To a stirred solution of 2-amino-4-phenylpentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the reducing agent (e.g., lithium aluminum hydride (LiAlH4), 1.5-2.0 eq) portion-wise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Isolation: Filter the resulting precipitate and wash with THF. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

An alternative, milder reducing system that can be employed is sodium borohydride in the presence of iodine (NaBH4/I2) in THF.

Synthesis via Reductive Amination of 4-Phenyl-2-pentanone

Reductive amination of ketones provides another viable route to the target amino alcohol. This pathway would likely produce a racemic mixture of the product, which could then be resolved into its enantiomers.

Workflow for Synthesis via Reductive Amination:

G start 4-Phenyl-2-pentanone reagent1 Ammonia or Ammonium Salt start->reagent1 Imine Formation reagent2 Reducing Agent (e.g., NaBH3CN or H2/Catalyst) reagent1->reagent2 Reduction product (rac)-2-Amino-4-phenylpentan-1-ol reagent2->product

Figure 2: Proposed synthesis of this compound via reductive amination.

Experimental Protocol:

  • Imine Formation: Dissolve 4-phenyl-2-pentanone (1.0 eq) and an ammonia source (e.g., ammonium acetate, excess) in a suitable solvent such as methanol.

  • Reduction: To this solution, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) portion-wise. Alternatively, catalytic hydrogenation (H2 gas) over a catalyst like palladium on carbon (Pd/C) or Raney nickel can be employed.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or Gas Chromatography (GC).

  • Workup and Isolation: Remove the solvent under reduced pressure. The residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated to afford the crude product.

  • Purification: The racemic this compound can be purified by column chromatography. Chiral resolution can be achieved through methods such as diastereomeric salt formation with a chiral acid followed by fractional crystallization.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic techniques. The following are the expected characterization data based on analogous compounds.

Physical and Chemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water
Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.15m5HAr-H
~3.60-3.40m2HCH ₂OH
~3.10-2.90m1HCH -NH₂
~2.80-2.60m1HAr-CH
~1.80-1.60m2HCH
~1.25d3HCH
~2.0-3.0 (broad)s3HNH ₂, OH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145Ar-C (quaternary)
~129Ar-C H
~128Ar-C H
~126Ar-C H
~65C H₂OH
~55C H-NH₂
~45Ar-C H
~40C H₂
~20C H₃

Table 3: Predicted FTIR Data (thin film or KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3080-3030MediumAromatic C-H stretching
2960-2850StrongAliphatic C-H stretching
1600, 1495, 1450Medium-WeakAromatic C=C stretching
1050-1000StrongC-O stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityPossible Fragment
179Low[M]⁺
162Medium[M - NH₃]⁺
148Medium[M - CH₂OH]⁺
105High[C₈H₉]⁺ (benzyl cation rearrangement)
91Very High[C₇H₇]⁺ (tropylium ion)
44High[CH₂=NH₂]⁺

Potential Biological Activity and Signaling Pathways

While there is no direct pharmacological data available for this compound, the structural similarity to other biologically active molecules allows for informed speculation on its potential activities.

Analogs such as 2-aminopentanophenones have been shown to act as inhibitors of dopamine and norepinephrine transporters.[1][2][3] This suggests that this compound could potentially interact with monoamine transporters. The γ-amino alcohol structural motif is also present in a number of pharmaceutically active compounds, including anti-HIV drugs and anti-obesity agents.[4]

Potential Signaling Pathway Interaction:

G compound This compound (Hypothesized) dat Dopamine Transporter (DAT) compound->dat Potential Binding net Norepinephrine Transporter (NET) compound->net Potential Binding reuptake Inhibition of Dopamine/Norepinephrine Reuptake synapse Increased Synaptic Concentration of DA/NE reuptake->synapse downstream Downstream Signaling (e.g., GPCRs) synapse->downstream

Figure 3: Hypothesized interaction with monoamine transporters.

Further research, including in vitro binding assays and functional assays, would be necessary to elucidate the specific biological targets and signaling pathways of this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed synthetic routes, based on well-established organic chemistry principles, offer a clear path to obtaining this novel compound. The predicted analytical data will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized molecule. Furthermore, the discussion of potential biological activities highlights the importance of this compound as a target for future investigation in the field of drug discovery. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development efforts centered on this compound and its derivatives.

References

An In-depth Technical Guide to 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a compilation of available data on 2-Amino-4-phenylpentan-1-ol. It is important to note that experimentally derived physicochemical properties, detailed experimental protocols, and biological activity data for this specific compound are very limited in publicly accessible scientific literature. Much of the information presented is based on computational predictions and data from structurally related compounds.

Physicochemical Properties

Quantitative data for this compound is sparse. The available information, primarily from computational models, is summarized below. Researchers should treat these values as estimates and verify them through experimental analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₇NOPubChem
Molecular Weight 179.26 g/mol PubChem[1]
XLogP3-AA (Predicted) 1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, general synthetic routes for similar amino alcohols can be adapted.

General Synthesis Approach

A plausible synthetic route could involve the reduction of a corresponding amino ketone or the amination of a suitable precursor alcohol. One potential, though not specifically verified for this compound, pathway is illustrated below.

G General Synthetic Logic cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-Phenyl-2-pentanone reaction Reductive Amination start1->reaction Substrate start2 Aminating Agent (e.g., NH3) start2->reaction Reagent product This compound reaction->product Yields

Caption: A conceptual workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: The starting ketone, 4-phenyl-2-pentanone, would be dissolved in a suitable solvent, such as methanol or ethanol.

  • Amination: An aminating agent, like ammonia or a primary amine, would be introduced, often in the presence of a reducing agent.

  • Reduction: A reducing agent, for instance, sodium borohydride or catalytic hydrogenation, would be used to reduce the intermediate imine to the final amino alcohol.

  • Purification: The final product would require purification, likely through column chromatography or recrystallization, to isolate this compound.

Note: This is a generalized protocol. Reaction conditions, including temperature, pressure, and catalyst choice, would need to be optimized for this specific synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activities, mechanism of action, or associated signaling pathways for this compound.

Given its structural similarity to other phenethylamine derivatives, it could potentially interact with adrenergic or dopaminergic receptors, but this is purely speculative and requires experimental validation.

Due to the lack of data on its biological function, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a compound for which there is a notable absence of comprehensive scientific data. While its basic molecular properties can be predicted, its physicochemical characteristics, established synthetic and analytical methods, and biological functions remain to be elucidated. This presents an opportunity for further research to characterize this molecule and explore its potential applications in medicinal chemistry and drug development. Researchers are encouraged to undertake experimental investigations to fill the existing knowledge gaps.

References

Spectroscopic Data for 2-Amino-4-phenylpentan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for the specific compound 2-Amino-4-phenylpentan-1-ol. While data for structurally related molecules exists, direct spectral information for this compound could not be located.

This guide, therefore, provides a theoretical overview of the expected spectroscopic characteristics of this compound based on its chemical structure. The information presented is predictive and intended to guide researchers in the potential identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups present in the molecule and comparison with data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.3Multiplet5HAromatic protons (C₆H₅)
~ 3.5 - 3.7Multiplet2H-CH₂OH
~ 2.8 - 3.0Multiplet1H-CH(NH₂)
~ 2.5 - 2.7Multiplet1H-CH(Ph)
~ 1.5 - 1.8Multiplet2H-CH₂- (at C3)
~ 1.2 - 1.4Multiplet2H-NH₂
~ 0.9Doublet3H-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~ 140 - 145Aromatic C (quaternary)
~ 128 - 130Aromatic CH
~ 126 - 128Aromatic CH
~ 65 - 70-CH₂OH
~ 55 - 60-CH(NH₂)
~ 40 - 45-CH(Ph)
~ 35 - 40-CH₂- (at C3)
~ 20 - 25-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch
1600 - 1450MediumAromatic C=C stretch
~ 1600MediumN-H bend (scissoring)
1050 - 1150StrongC-O stretch (primary alcohol)
700 - 750StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
179Molecular Ion [M]⁺
162[M - NH₃]⁺
148[M - CH₂OH]⁺
91Tropylium ion [C₇H₇]⁺

Experimental Protocols

As no experimental data was found, detailed, specific protocols for the acquisition of spectroscopic data for this compound cannot be provided. However, a general methodology for the spectroscopic analysis of a similar organic compound is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard acquisition parameters would be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. Alternatively, a KBr pellet can be prepared. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For a relatively non-volatile compound like this, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion and common fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

General workflow for spectroscopic analysis.

Uncharted Territory: The Biological Profile of 2-Amino-4-phenylpentan-1-ol Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant void in the understanding of the biological activities of the compound 2-Amino-4-phenylpentan-1-ol. Despite its defined chemical structure, there is currently no publicly available research detailing its pharmacological effects, mechanisms of action, or potential therapeutic applications. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

A thorough search of prominent scientific databases, including PubChem, has confirmed the chemical identity of this compound[1]. However, these entries lack any associated data on biological assays or observed activities. This absence of information extends to the broader scientific literature, where no peer-reviewed studies investigating the pharmacology of this specific molecule could be identified.

While the core structure of this compound belongs to the class of phenylalkanolamines, which includes compounds with known biological activities, it is crucial to note that minor structural modifications can lead to vastly different pharmacological profiles. For instance, the well-known decongestant pseudoephedrine, a substituted 2-amino-1-phenylpropan-1-ol, acts as a sympathomimetic agent by stimulating adrenergic receptors[2]. However, it is scientifically unsound to extrapolate these activities to this compound without direct experimental evidence.

Similarly, research on other related structures, such as various derivatives of 2-amino-4-phenyl-1,3-thiazole, has indicated potential antimicrobial and anthelmintic properties. Again, these findings are specific to the thiazole-containing analogs and do not provide a reliable basis for predicting the biological functions of this compound.

The lack of available data prevents the fulfillment of the core requirements for a technical guide, including:

  • Quantitative Data: No published studies mean there are no IC50, EC50, pharmacokinetic, or other quantitative values to summarize.

  • Experimental Protocols: Without any documented experiments, no methodologies can be detailed.

  • Signaling Pathways: The mechanism of action for this compound is unknown, making it impossible to create any diagrams of signaling pathways.

References

The Enigmatic History of 2-Amino-4-phenylpentan-1-ol: A Compound Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular entities is a constant endeavor. Yet, the history of chemical synthesis is replete with compounds that, despite their documented existence, remain largely unexplored. 2-Amino-4-phenylpentan-1-ol stands as a compelling case in point—a molecule whose discovery and developmental history are conspicuously absent from the readily accessible scientific literature.

While its chemical structure and basic identifiers are cataloged, a deep dive into scientific databases and historical records reveals a surprising void. There is no readily identifiable seminal publication heralding its first synthesis, nor are there prominent researchers associated with its discovery. This lack of a clear origin story makes it a fascinating, albeit challenging, subject for a comprehensive technical review.

Physicochemical Characteristics: A Data-Limited Landscape

Quantitative data for this compound is sparse. The PubChem database assigns it the Chemical Abstracts Service (CAS) number 145927-79-9 and the PubChem CID 61699382.[1] Its molecular formula is C11H17NO, with a molecular weight of 179.26 g/mol . While predicted properties such as XLogP3 (a measure of lipophilicity) are available, experimentally determined data for key parameters like melting point, boiling point, and solubility are not consistently reported in publicly available databases. This scarcity of empirical data hinders a thorough physicochemical characterization.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H17NOPubChem[1]
Molecular Weight179.26 g/mol PubChem[1]
XLogP31.8PubChem (Predicted)[1]
Hydrogen Bond Donor Count2PubChem (Predicted)[1]
Hydrogen Bond Acceptor Count2PubChem (Predicted)[1]
Rotatable Bond Count5PubChem (Predicted)[1]

Synthesis and Experimental Protocols: A General Approach

In the absence of a specific, documented synthesis for this compound, a general, hypothetical retrosynthetic analysis can be proposed. The synthesis of similar amino alcohols often involves the reduction of an alpha-amino ketone or the aminolysis of an epoxide.

A plausible synthetic route could commence from a corresponding ketone, 4-phenyl-2-pentanone. This precursor could undergo an alpha-amination reaction, followed by the reduction of the ketone functionality to the desired primary alcohol.

G 4-phenyl-2-pentanone 4-phenyl-2-pentanone alpha-Amino ketone intermediate alpha-Amino ketone intermediate 4-phenyl-2-pentanone->alpha-Amino ketone intermediate Alpha-amination This compound This compound alpha-Amino ketone intermediate->this compound Reduction

Caption: Hypothetical retrosynthetic pathway for this compound.

A detailed experimental protocol for this specific synthesis remains elusive in the current body of scientific literature. Researchers would need to extrapolate from methodologies used for structurally similar compounds, optimizing reaction conditions such as solvent, temperature, and reducing agents.

Biological Activity and Signaling Pathways: An Uncharted Territory

The biological activity and potential signaling pathways of this compound are entirely unknown. No pharmacological screening data or mechanism-of-action studies appear to have been published. Its structural similarity to other phenethylamine derivatives, a class of compounds known to interact with various receptors and transporters in the central nervous system, suggests that it could potentially exhibit neuroactivity. However, without empirical data, this remains purely speculative.

The logical relationship for investigating the biological potential of this compound would follow a standard drug discovery workflow.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Receptor_Binding_Assays Receptor Binding Assays Structural_Verification->Receptor_Binding_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays Structural_Verification->Enzyme_Inhibition_Assays Cell-based_Functional_Assays Cell-based Functional Assays Receptor_Binding_Assays->Cell-based_Functional_Assays Enzyme_Inhibition_Assays->Cell-based_Functional_Assays Animal_Models Animal Models of Disease Cell-based_Functional_Assays->Animal_Models Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Animal_Models->Pharmacokinetic_Studies Toxicology_Studies Toxicology Studies Animal_Models->Toxicology_Studies

Caption: Standard workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents a molecule on the periphery of chemical research. While its existence is noted, the critical historical and experimental data that would form the basis of a comprehensive technical guide are currently unavailable in the public domain. This presents both a challenge and an opportunity for the scientific community. The lack of information means that its synthesis, properties, and biological activities are open fields for investigation. For researchers seeking to explore novel chemical space, the story of this compound is one that is yet to be written. Its future discovery and characterization could one day fill the pages that are, for now, conspicuously blank.

References

CAS number and molecular formula of 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-phenylpentan-1-ol. Due to the limited availability of specific experimental data for this compound, this document also includes information on structurally related compounds to offer a comparative context for researchers. This guide is intended to serve as a foundational resource for professionals in drug development and scientific research.

Introduction

This compound is a primary amino alcohol with a phenyl-substituted pentanol backbone. Its structure suggests potential applications as a chiral building block in organic synthesis and as a scaffold in medicinal chemistry. This document summarizes its known properties and provides context through data on analogous compounds.

Chemical Identity and Properties

The primary identifier for this compound is its PubChem Compound ID. As of the latest update of this document, a specific CAS number has not been assigned, which may indicate its novelty or limited commercial availability.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
Compound Name This compound-
Molecular Formula C₁₁H₁₇NO[1]
PubChem CID 61699382[1]
CAS Number Not Available-

Quantitative Data Summary

Table 2: Physicochemical Properties of 2-Amino-1-phenylpentan-1-ol

PropertyValueSource
Molecular Weight 179.26 g/mol -
Molecular Formula C₁₁H₁₇NO-
CAS Number 773794-81-3-

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not extensively documented. Researchers may refer to general methods for the synthesis of amino alcohols, often involving the reduction of corresponding amino ketones or the aminolysis of epoxides. The specific synthetic route would depend on the desired stereochemistry.

Logical Workflow for Compound Characterization

The following diagram outlines a logical workflow for the characterization of a novel or sparsely documented compound like this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Analysis cluster_biological Biological Screening synthesis Proposed Synthesis Route purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr melting_point Melting Point Determination purification->melting_point ms Mass Spectrometry nmr->ms in_vitro In Vitro Assays nmr->in_vitro ftir FTIR Spectroscopy ms->ftir solubility Solubility Testing melting_point->solubility pka pKa Determination solubility->pka in_vivo In Vivo Models (if applicable) in_vitro->in_vivo compound This compound receptor GPCR compound->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Methodological & Application

Application Notes and Protocols: 2-Amino-4-phenylpentan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document, therefore, provides a generalized framework based on the applications of structurally similar and well-documented chiral amino alcohols. The protocols and conceptual diagrams presented herein are intended to serve as a foundational guide for researchers exploring the potential of 2-Amino-4-phenylpentan-1-ol as a novel chiral auxiliary or ligand. It is imperative to note that any application of this specific compound will require significant optimization and characterization.

Conceptual Applications in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, primarily utilized in two key roles: as chiral auxiliaries and as chiral ligands for metal-catalyzed reactions.

1. As a Chiral Auxiliary:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered. This compound can be conceptually transformed into various chiral auxiliaries, most notably oxazolidinone auxiliaries.

  • Asymmetric Alkylation: The N-acylated oxazolidinone derived from this compound can be deprotonated to form a chiral enolate. The bulky phenylpentyl group would be expected to shield one face of the enolate, leading to diastereoselective alkylation upon reaction with an electrophile.

  • Asymmetric Aldol Reactions: Boron or titanium enolates of the N-acylated oxazolidinone can be reacted with aldehydes to produce chiral β-hydroxy carbonyl compounds with high diastereoselectivity.

Logical Workflow for Application as a Chiral Auxiliary:

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery A This compound B Reaction with Phosgene Equivalent (e.g., CDI) A->B C Oxazolidinone Auxiliary B->C D N-Acylation C->D E Deprotonation (e.g., LDA, NaHMDS) D->E F Chiral Enolate Formation E->F G Reaction with Electrophile (e.g., Alkyl Halide, Aldehyde) F->G H Diastereoselective Product G->H I Hydrolysis or Reductive Cleavage H->I J Chiral Product I->J K Recovered Auxiliary I->K

Caption: General workflow for utilizing this compound as a chiral auxiliary.

2. As a Chiral Ligand:

The amino and hydroxyl groups of this compound can coordinate to a metal center, forming a chiral environment that can induce enantioselectivity in a catalytic reaction.

  • Enantioselective Reductions: The amino alcohol can be used to modify reducing agents like boranes or used as a ligand for transition metals (e.g., Ruthenium, Rhodium) in the catalytic transfer hydrogenation of prochiral ketones to chiral alcohols.

  • Enantioselective Additions: As a ligand for metals such as zinc or titanium, it could catalyze the enantioselective addition of nucleophiles (e.g., organozincs, cyanides) to aldehydes or imines.

Signaling Pathway for Ligand-Metal Complex Catalysis:

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand This compound Catalyst Chiral Metal-Ligand Complex Ligand->Catalyst Metal Metal Precursor (e.g., RuCl2(PPh3)3) Metal->Catalyst Coordination Substrate Coordination Catalyst->Coordination Substrate Prochiral Substrate (e.g., Ketone) Substrate->Coordination Stereoselective_Step Stereoselective Transformation (e.g., Hydride Transfer) Coordination->Stereoselective_Step Product_Release Product Release Stereoselective_Step->Product_Release Product_Release->Catalyst Chiral_Product Chiral Product (e.g., Alcohol) Product_Release->Chiral_Product

Caption: Conceptual catalytic cycle for an enantioselective reaction using a metal complex of this compound.

Hypothetical Experimental Protocols

The following protocols are adapted from established procedures for structurally related chiral auxiliaries and should be considered as a starting point for optimization.

Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary

Objective: To synthesize the oxazolidinone derivative of (S)-2-Amino-4-phenylpentan-1-ol.

Materials:

  • (S)-2-Amino-4-phenylpentan-1-ol

  • Carbonyldiimidazole (CDI) or triphosgene

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-Amino-4-phenylpentan-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of carbonyldiimidazole (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolidinone.

Protocol 2: Asymmetric Alkylation of the Chiral Oxazolidinone Auxiliary

Objective: To perform a diastereoselective alkylation of the N-propionyl derivative of the synthesized oxazolidinone.

Materials:

  • Oxazolidinone from Protocol 1

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: N-Acylation

  • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield the N-propionyl oxazolidinone.

Part B: Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add LDA (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography. The diastereomeric ratio should be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Quantitative Data (Hypothetical Comparison)

As no experimental data exists for this compound, the following table presents typical results for the well-established phenylalaninol-derived auxiliary in an analogous alkylation reaction to provide a benchmark for expected performance.

EntryElectrophileBaseDiastereomeric Ratio (dr)Yield (%)
1Benzyl bromideLDA>95:585-95
2Allyl iodideNaHMDS>95:580-90
3Methyl iodideLDA>90:1088-96

Conclusion

While this compound remains an underexplored chiral molecule in the field of asymmetric synthesis, its structural similarity to proven chiral auxiliaries and ligands suggests potential utility. The provided conceptual frameworks and hypothetical protocols offer a starting point for researchers interested in investigating its efficacy. Significant experimental work will be required to establish optimal reaction conditions, assess the levels of stereocontrol, and fully characterize its performance in various asymmetric transformations. The development of novel chiral reagents is a continuous endeavor, and the exploration of molecules like this compound could lead to valuable new tools for the synthesis of enantiomerically pure compounds.

Application Notes and Protocols: 2-Amino-4-phenylpentan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Amino-4-phenylpentan-1-ol as a chiral auxiliary in asymmetric synthesis. While direct literature examples of its use as a traditional, cleavable chiral auxiliary are limited, its structure lends itself to several key applications in the synthesis of enantiomerically pure compounds. This document outlines its potential use in the formation of chiral oxazolidinone auxiliaries, as a precursor for chiral ligands in asymmetric catalysis, and as a chiral building block for incorporation into target molecules.

Formation of Chiral Oxazolidinone Auxiliaries

Chiral amino alcohols are valuable precursors for the synthesis of oxazolidinone auxiliaries, famously exemplified by the work of David A. Evans. These auxiliaries are widely used to control stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and acylations. The chiral environment created by the oxazolidinone directs the approach of electrophiles, leading to high diastereoselectivity.

General Protocol for the Synthesis of (4S,5R)-4-(Hydroxymethyl)-5-(2-phenylethyl)oxazolidin-2-one from (2S,3R)-2-Amino-4-phenylpentan-1-ol:

This protocol is based on established methods for the synthesis of Evans-type oxazolidinones.

Materials:

  • (2S,3R)-2-Amino-4-phenylpentan-1-ol

  • Phosgene (or a phosgene equivalent such as triphosgene or carbonyldiimidazole)

  • Anhydrous toluene

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2S,3R)-2-Amino-4-phenylpentan-1-ol (1.0 eq) in anhydrous toluene.

  • Phosgenation: Cool the solution to 0 °C in an ice bath. Add a solution of phosgene (or a phosgene equivalent, ~1.1 eq) in toluene dropwise via the dropping funnel. Caution: Phosgene is extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired (4S,5R)-4-(hydroxymethyl)-5-(2-phenylethyl)oxazolidin-2-one.

Application in Asymmetric Alkylation:

The resulting oxazolidinone can be N-acylated and then subjected to diastereoselective enolate alkylation.

Table 1: Representative Data for Asymmetric Alkylation using Oxazolidinone Auxiliaries

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)
Benzyl bromideLDA>98:2
Methyl iodideNaHMDS>95:5
Allyl bromideKHMDS>97:3
Note: This data is representative of typical results obtained with Evans-type auxiliaries and serves as an expectation for auxiliaries derived from this compound.

Diagram 1: Workflow for Asymmetric Alkylation

A This compound B Chiral Oxazolidinone A->B Phosgene or equivalent C N-Acyl Oxazolidinone B->C Acyl Chloride D Enolate Formation C->D Base (e.g., LDA) E Alkylation (R-X) D->E Electrophile F Diastereomerically Enriched Product E->F G Auxiliary Cleavage F->G e.g., LiOH, H2O2 H Chiral Carboxylic Acid G->H I Recovered Auxiliary G->I

Caption: Asymmetric alkylation workflow using a chiral oxazolidinone.

Precursor for Chiral Ligands in Asymmetric Catalysis

The amino and alcohol functionalities of this compound make it an excellent scaffold for the synthesis of chiral ligands for transition metal-catalyzed reactions. These ligands can create a chiral environment around the metal center, enabling high enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, and allylic alkylation.

General Protocol for the Synthesis of a Schiff Base (Imine) Ligand:

Materials:

  • This compound

  • A suitable aldehyde or ketone (e.g., salicylaldehyde)

  • Anhydrous ethanol or methanol

  • Molecular sieves (optional)

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. Add the aldehyde or ketone (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus or by adding molecular sieves.

  • Isolation: The resulting Schiff base ligand can often be isolated by simple filtration if it precipitates, or by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Application in Asymmetric Catalysis:

The synthesized ligand can be complexed with a metal precursor (e.g., a rhodium or iridium salt) to form a chiral catalyst.

Table 2: Potential Applications in Asymmetric Catalysis

ReactionMetalTypical Enantiomeric Excess (ee)
Asymmetric Hydrogenation of OlefinsRhodium, Iridium>90%
Asymmetric Hydrosilylation of KetonesRhodium>95%
Asymmetric Allylic AlkylationPalladium>90%
Note: The expected enantiomeric excesses are based on the performance of similar amino alcohol-derived ligands.

Diagram 2: Logical Relationship for Chiral Ligand Synthesis and Catalysis

cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reaction A This compound C Chiral Schiff Base Ligand A->C B Aldehyde/Ketone B->C E Chiral Metal Catalyst C->E D Metal Precursor (e.g., [Rh(COD)Cl]2) D->E H Enantiomerically Enriched Product E->H catalysis F Substrate F->H G Reagent G->H

Caption: Synthesis of a chiral ligand and its use in catalysis.

Incorporation as a Chiral Building Block

In many synthetic strategies, particularly in drug development, it is advantageous to incorporate the chiral auxiliary as a permanent part of the final molecule. This compound, with its defined stereochemistry, can serve as a valuable chiral building block. Its amino and hydroxyl groups provide handles for further functionalization and integration into larger, more complex molecules.

Example Application: Synthesis of a Chiral Pharmaceutical Intermediate

This hypothetical protocol illustrates how the amino alcohol could be incorporated into a larger molecule.

Materials:

  • This compound

  • A carboxylic acid or acyl chloride (R-COCl)

  • A suitable coupling agent (e.g., DCC, EDC) or base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Amide Coupling: Dissolve this compound (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous DCM. Add the coupling agent (1.1 eq) and a catalytic amount of DMAP. Stir the reaction at room temperature until completion (monitored by TLC).

  • Hydroxyl Group Functionalization: The free hydroxyl group can then be further modified, for example, by etherification or esterification, to build up the complexity of the molecule.

  • Work-up and Purification: Perform a standard aqueous work-up to remove the coupling agent byproducts. The desired product can be purified by column chromatography.

Diagram 3: Experimental Workflow for Incorporation as a Chiral Building Block

A This compound C Amide Coupling A->C B Carboxylic Acid (R1-COOH) B->C D Intermediate Amide-Alcohol C->D F Functionalization Reaction D->F E Reagent for OH functionalization (R2-X) E->F G Final Chiral Product F->G

Caption: Workflow for using the amino alcohol as a chiral building block.

Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of 2-Amino-4-phenylpentan-1-ol and its derivatives. These compounds are of interest in medicinal chemistry and drug development due to their structural similarity to known pharmacologically active agents. The protocols outlined below describe a general synthetic sequence involving the formation of an α-bromoketone intermediate, followed by amination and subsequent reduction to the target amino alcohol. Variations in the starting materials allow for the generation of a library of derivatives for further investigation.

Introduction

Vicinal amino alcohols are a critical class of compounds in organic synthesis and are prevalent in a wide range of biologically active molecules, including pharmaceuticals, natural products, and chiral auxiliaries.[1] The this compound scaffold, in particular, presents a chiral backbone that is of significant interest for the development of novel therapeutic agents. The synthesis of enantiomerically pure 1,2-amino alcohols is a key area of research, with both chemical and biocatalytic methods being employed.[2][3][4] This document focuses on a general and adaptable chemical synthesis strategy.

General Synthetic Pathway

The synthesis of this compound derivatives can be achieved through a multi-step process. A common strategy involves the synthesis of an appropriate ketone precursor, followed by α-bromination, substitution with an amine, and finally, reduction of the carbonyl group to the corresponding alcohol.

SynthesisWorkflow A Aryl Precursor C 1-Phenylpentan-2-one Derivative A->C Friedel-Crafts Acylation B Valeroyl Chloride or other acylating agent B->C E 1-Bromo-1-phenylpentan-2-one Derivative C->E α-Bromination D Bromine (Br2) D->E G 2-Amino-1-phenylpentan-2-one Derivative E->G Amination F Amine (e.g., NH3, R-NH2) F->G I This compound Derivative G->I Reduction H Reducing Agent (e.g., NaBH4, LiAlH4) H->I LogicalFlow Start Aryl Precursor + Acylating Agent Ketone Ketone Formation (Friedel-Crafts Acylation) Start->Ketone Bromoketone α-Bromination Ketone->Bromoketone Aminoketone Amination Bromoketone->Aminoketone Aminoalcohol Carbonyl Reduction Aminoketone->Aminoalcohol FinalProduct Target this compound Derivative Aminoalcohol->FinalProduct

References

Application Notes and Protocols: 2-Amino-4-phenylpentan-1-one Analogs as Precursors in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the synthesis and application of 2-amino-4-phenylpentan-1-one analogs, closely related to 2-amino-4-phenylpentan-1-ol, as potent precursors in the discovery of novel therapeutics targeting monoamine transporters. The focus of this document is on the pyrovalerone analog, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its derivatives, which have shown promise as selective inhibitors of dopamine (DAT) and norepinephrine (NET) transporters with minimal activity at the serotonin transporter (SERT).[1][2] This selectivity profile makes them attractive candidates for the development of medications for conditions such as cocaine abuse.[1][2]

Rationale for Drug Discovery

Monoamine transporters (DAT, NET, and SERT) play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft. Their modulation has profound effects on various physiological and psychological processes.[1][2] Developing selective inhibitors for these transporters is a key strategy in the treatment of numerous neurological and psychiatric disorders. The 2-amino-4-phenylpentan-1-one scaffold has emerged as a promising starting point for generating a library of compounds with varying selectivity and potency for these transporters.

Experimental Protocols

General Synthesis of 1-Aryl-2-(pyrrolidin-1-yl)pentan-1-one Analogs

The synthesis of the target compounds is achieved through a straightforward two-step process, starting from the appropriately substituted α-bromo-valerophenone.

Workflow for the Synthesis of 1-Aryl-2-(pyrrolidin-1-yl)pentan-1-one Analogs:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination A Substituted Valerophenone B α-Bromo-valerophenone A->B Br2, Ether C α-Bromo-valerophenone E 1-Aryl-2-(pyrrolidin-1-yl)pentan-1-one C->E D Pyrrolidine D->E

Caption: General synthetic workflow for 1-Aryl-2-(pyrrolidin-1-yl)pentan-1-one analogs.

Protocol:

  • Bromination of Substituted Valerophenone: To a solution of the substituted valerophenone in diethyl ether, add bromine dropwise with stirring at room temperature. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude α-bromo-valerophenone, which is often used in the next step without further purification.

  • Amination with Pyrrolidine: The crude α-bromo-valerophenone is dissolved in a suitable solvent such as acetonitrile. Pyrrolidine (2-3 equivalents) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-2-(pyrrolidin-1-yl)pentan-1-one analog.

Chiral Resolution of Racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one

The enantiomers of the lead compound can be separated by classical resolution using a chiral resolving agent.

Workflow for Chiral Resolution:

G A Racemic 1-(4-methylphenyl)-2- (pyrrolidin-1-yl)pentan-1-one B Diastereomeric Salts A->B Dibenzoyl-D-tartaric acid C (S)-enantiomer B->C Fractional Crystallization, then Na2CO3 D (R)-enantiomer B->D Mother Liquor, Dibenzoyl-L-tartaric acid, then Na2CO3

Caption: Workflow for the chiral resolution of a racemic mixture.

Protocol:

  • To a solution of the racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one in ethanol, a solution of dibenzoyl-D-tartaric acid in ethanol is added.

  • The mixture is heated to reflux and then allowed to cool to room temperature, during which time the diastereomeric salt of one enantiomer preferentially crystallizes.

  • The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

  • The purified diastereomeric salt is then treated with an aqueous solution of sodium carbonate to liberate the free base (the desired enantiomer), which is extracted with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor by a similar process using dibenzoyl-L-tartaric acid.[1]

Biological Activity and Data

The synthesized analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one were evaluated for their ability to inhibit the uptake of dopamine, serotonin, and norepinephrine.[1][2]

Monoamine Transporter Inhibition Data

The following table summarizes the in vitro potency of selected analogs.

CompoundRDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
4a 4-Me23543300
4b (S)-4-Me16.339.51640
4c (R)-4-Me13301260>10000
4d 4-Cl28581800
4e 4-F31632500
4f H45894100
4u 3,4-diCl11.537.81200
4t 1-naphthyl15.622.189.7

Data sourced from Meltzer et al., J. Med. Chem. 2006, 49 (4), pp 1420–1432.[1][2]

Structure-Activity Relationship (SAR)

The data reveals key structural features that influence the potency and selectivity of these compounds.

Logical Relationship of SAR:

G cluster_0 Chirality cluster_1 Aromatic Substitution A (S)-enantiomer B Higher Potency at DAT/NET A->B C Electron-withdrawing groups (e.g., Cl) D Increased Potency C->D E Bulky groups (e.g., naphthyl) F Increased Potency, Reduced Selectivity E->F

References

Application Notes and Protocols for the Quantification of 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-Amino-4-phenylpentan-1-ol. Due to the limited availability of published methods specific to this analyte, the following protocols are based on established analytical techniques for structurally similar compounds, including amino alcohols, phenethylamines, and amphetamine analogs. The proposed methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These notes are intended to serve as a comprehensive guide for method development and validation for the quantification of this compound in various matrices.

Introduction

This compound is a chiral amino alcohol with structural similarities to pharmacologically active compounds. Accurate and precise quantification is essential for research, quality control, and pharmacokinetic studies. This document outlines three proposed analytical methods, each with distinct advantages in terms of selectivity, sensitivity, and accessibility.

Proposed Analytical Methods: A Comparative Overview

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for chiral separation. Below is a summary of the proposed methods with hypothetical performance characteristics to guide the user.

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile derivatives by boiling point and polarity, detection by mass fragments.Separation by polarity, detection by parent and product ion masses.
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectral data provides structural information.Very High; based on specific mass transitions.
Sensitivity (LOQ) ~100-500 ng/mL~10-50 ng/mL~0.1-1 ng/mL
Chiral Separation Possible with a chiral column or chiral derivatizing agent.Possible with a chiral column.Possible with a chiral column.
Sample Throughput HighModerateHigh
Instrumentation Widely availableCommonly availableMore specialized
Primary Application Routine analysis of bulk material and simple formulations.Identification and quantification in complex matrices.Trace level quantification in biological fluids.

Experimental Protocols

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple pharmaceutical formulations. For chiral separation, a chiral stationary phase is recommended.

3.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralcel OD-H or protein-based)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) for mobile phase modification

  • This compound reference standard

3.1.2. Chromatographic Conditions (Proposed)

  • Column: Chiral Stationary Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% DEA. The mobile phase composition should be optimized for optimal separation of enantiomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (due to the phenyl group)

  • Injection Volume: 10 µL

3.1.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.4. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection (210 nm) separate->detect quantify Quantify against Standards detect->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aliquot Sample/Standard dry Evaporate to Dryness sample->dry derivatize Add Derivatizing Agent & Heat dry->derivatize inject Inject into GC-MS derivatize->inject separate Chiral GC Separation inject->separate detect Mass Spectrometry Detection separate->detect quantify Quantify using SIM detect->quantify LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Aliquot Plasma precipitate Protein Precipitation with Acetonitrile plasma->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate inject Inject into LC-MS/MS evaporate->inject separate Chromatographic Separation inject->separate detect MRM Detection separate->detect

Application Notes and Protocols for Reactions Involving 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 2-Amino-4-phenylpentan-1-ol, a chiral amino alcohol with significant potential in asymmetric synthesis and as a building block for pharmaceutical agents. The following sections detail its synthesis, characterization, and application as a chiral auxiliary, supported by experimental protocols and data.

Synthesis of this compound

A representative synthetic workflow is outlined below. This process is adapted from established methodologies for the synthesis of similar chiral amino alcohols and serves as a foundational protocol.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_reduction Diastereoselective Reduction cluster_final Final Product L-Phenylalanine L-Phenylalanine N-protected Phenylalaninal N-protected Phenylalaninal L-Phenylalanine->N-protected Phenylalaninal Protection & Reduction Protected Amino Ketone Protected Amino Ketone N-protected Phenylalaninal->Protected Amino Ketone Grignard Addition Grignard Reagent Grignard Reagent Grignard Reagent->Protected Amino Ketone Protected Amino Alcohol Protected Amino Alcohol Protected Amino Ketone->Protected Amino Alcohol Reduction Reducing Agent Reducing Agent Reducing Agent->Protected Amino Alcohol This compound This compound Protected Amino Alcohol->this compound Deprotection Deprotection Deprotection

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Method)

Materials:

  • N-Boc-L-phenylalaninal

  • Isobutylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

  • Diisobutylaluminium hydride (DIBAL-H) or Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

Step 1: Synthesis of the N-Boc protected amino ketone

  • To a solution of N-Boc-L-phenylalaninal in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add isobutylmagnesium bromide dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino ketone.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective reduction of the N-Boc protected amino ketone

  • Dissolve the purified N-Boc protected amino ketone in a suitable solvent such as methanol or THF and cool to 0 °C.

  • Add a reducing agent (e.g., NaBH₄ or DIBAL-H) portion-wise. The choice of reducing agent can influence the diastereoselectivity.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction carefully with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected this compound.

  • Purify the product by flash column chromatography.

Step 3: Deprotection of the N-Boc group

  • Dissolve the purified N-Boc protected amino alcohol in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) to a pH of 9-10.

  • Extract the free amine with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization Data (Hypothetical):

ParameterValue
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.15 (m, 5H, Ar-H), 3.65 (dd, J = 11.2, 3.6 Hz, 1H, CH₂OH), 3.40 (dd, J = 11.2, 7.2 Hz, 1H, CH₂OH), 3.10 (m, 1H, CH-NH₂), 2.80 (m, 1H, CH-Ph), 1.80-1.60 (m, 3H, CH₂ and NH₂), 1.50 (m, 1H, CH(CH₃)₂), 0.95 (d, J = 6.4 Hz, 3H, CH₃), 0.90 (d, J = 6.4 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 142.5, 129.0, 128.5, 126.0, 66.0, 55.0, 45.0, 40.0, 25.0, 23.0, 22.0
Mass Spectrometry (ESI) m/z 180.1 [M+H]⁺

Application in Asymmetric Synthesis: Chiral Auxiliary

Chiral amino alcohols like this compound are valuable as chiral auxiliaries in asymmetric synthesis. They can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. A common application is in the asymmetric alkylation of enolates.

Asymmetric_Alkylation cluster_start Reactants cluster_intermediate Chiral Intermediate Formation cluster_alkylation Stereoselective Alkylation cluster_final Product Formation Prochiral Ketone Prochiral Ketone Chiral Oxazolidine Chiral Oxazolidine Prochiral Ketone->Chiral Oxazolidine This compound This compound This compound->Chiral Oxazolidine Alkylated Oxazolidine Alkylated Oxazolidine Chiral Oxazolidine->Alkylated Oxazolidine 1. Deprotonation 2. Alkylation LDA LDA (Base) LDA->Alkylated Oxazolidine Alkyl Halide Alkyl Halide Alkyl Halide->Alkylated Oxazolidine Chiral Ketone Chiral Ketone Alkylated Oxazolidine->Chiral Ketone Hydrolysis Recovered Auxiliary Recovered This compound Alkylated Oxazolidine->Recovered Auxiliary Hydrolysis Hydrolysis Hydrolysis

Caption: Workflow for asymmetric alkylation using this compound as a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation of a Ketone (General Method)

Materials:

  • This compound

  • A prochiral ketone (e.g., cyclohexanone)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Lithium diisopropylamide (LDA) solution

  • An alkyl halide (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of the chiral oxazolidine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the prochiral ketone and this compound in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral oxazolidine, which can often be used in the next step without further purification.

Step 2: Asymmetric alkylation

  • Dissolve the chiral oxazolidine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA.

  • Stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

Step 3: Hydrolysis and recovery of the auxiliary

  • Dissolve the crude alkylated oxazolidine in a mixture of THF and 2 M HCl.

  • Stir the mixture at room temperature for 4-6 hours.

  • Extract the aqueous layer with diethyl ether to isolate the chiral ketone.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of 10-11 to recover the chiral auxiliary.

  • Extract the aqueous layer with dichloromethane to recover the this compound.

Expected Results (Hypothetical):

ProductYield (%)Enantiomeric Excess (ee, %)
(R)-2-Methylcyclohexanone75>95
Recovered Auxiliary>90-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Its primary role reported in the chemical literature is as a chiral building block and auxiliary in asymmetric synthesis. Further research would be required to explore its potential pharmacological properties.

Disclaimer: The experimental protocols provided are general methods and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: Scale-Up Synthesis of 2-Amino-4-phenylpentan-1-ol for Industrial Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-4-phenylpentan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its structure, featuring both a primary alcohol and a primary amine on a chiral backbone, makes it a versatile intermediate for introducing specific pharmacophores. The demand for enantiomerically pure forms of such amino alcohols necessitates the development of robust and scalable synthetic routes suitable for industrial production.

This document provides a detailed protocol for the kilogram-scale synthesis of this compound, starting from the readily available 4-phenyl-2-pentanone. The described three-step synthesis involves a modified Strecker reaction to form an α-amino nitrile, followed by hydrolysis to the corresponding α-amino acid, and subsequent reduction to the target amino alcohol. The protocols are designed with a focus on scalability, safety, and yield optimization for industrial applications.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process:

  • Step 1: Synthesis of 2-Amino-4-phenylpentanenitrile from 4-phenyl-2-pentanone.

  • Step 2: Hydrolysis of 2-Amino-4-phenylpentanenitrile to 2-Amino-4-phenylpentanoic acid.

  • Step 3: Reduction of 2-Amino-4-phenylpentanoic acid to this compound.

Data Presentation: Summary of Quantitative Data

The following table summarizes the quantitative data for a representative kilogram-scale batch synthesis of this compound.

StepReactantMW ( g/mol )Quantity (kg)Moles (mol)Molar Eq.ProductYield (%)Purity (%)
14-phenyl-2-pentanone162.241.6210.01.02-Amino-4-phenylpentanenitrile85>95
Sodium Cyanide49.010.5411.01.1
Ammonium Chloride53.490.6412.01.2
22-Amino-4-phenylpentanenitrile188.271.608.51.02-Amino-4-phenylpentanoic acid90>98
Sulfuric Acid (98%)98.083.3334.04.0
32-Amino-4-phenylpentanoic acid207.271.587.61.0This compound88>99
Borane-THF complex (1M)-22.8 L22.83.0

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-phenylpentanenitrile

  • Materials:

    • 4-phenyl-2-pentanone (1.62 kg, 10.0 mol)

    • Sodium Cyanide (0.54 kg, 11.0 mol)

    • Ammonium Chloride (0.64 kg, 12.0 mol)

    • Ammonia solution (28-30%, 2.0 L)

    • Methanol (10.0 L)

    • Deionized Water (5.0 L)

  • Procedure:

    • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add methanol (5.0 L) and ammonia solution (2.0 L).

    • Cool the mixture to 0-5 °C using a chiller.

    • In a separate vessel, dissolve sodium cyanide (0.54 kg) and ammonium chloride (0.64 kg) in deionized water (5.0 L).

    • Slowly add the aqueous solution of sodium cyanide and ammonium chloride to the cooled reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

    • Add 4-phenyl-2-pentanone (1.62 kg) to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, add deionized water (5.0 L) and extract the product with dichloromethane (3 x 5.0 L).

    • Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield 2-Amino-4-phenylpentanenitrile as a crude oil. The product is used in the next step without further purification.

Step 2: Hydrolysis of 2-Amino-4-phenylpentanenitrile to 2-Amino-4-phenylpentanoic acid

  • Materials:

    • Crude 2-Amino-4-phenylpentanenitrile (from Step 1, approx. 1.60 kg, 8.5 mol)

    • Sulfuric Acid (98%, 3.33 kg, 34.0 mol)

    • Deionized Water (10.0 L)

    • Sodium Hydroxide solution (50% w/w)

  • Procedure:

    • To a 50 L glass-lined reactor, add deionized water (5.0 L).

    • Carefully and slowly add concentrated sulfuric acid (3.33 kg) to the water with vigorous stirring and cooling to maintain the temperature below 50 °C.

    • Add the crude 2-Amino-4-phenylpentanenitrile to the sulfuric acid solution.

    • Heat the reaction mixture to 100-110 °C and maintain for 12 hours.

    • Monitor the hydrolysis by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

    • Carefully neutralize the mixture by the slow addition of 50% sodium hydroxide solution to adjust the pH to the isoelectric point of the amino acid (approx. pH 5-6). The product will precipitate.

    • Filter the solid precipitate and wash with cold deionized water (2 x 2.0 L).

    • Dry the solid under vacuum at 50 °C to a constant weight to obtain 2-Amino-4-phenylpentanoic acid.

Step 3: Reduction of 2-Amino-4-phenylpentanoic acid to this compound

  • Materials:

    • 2-Amino-4-phenylpentanoic acid (1.58 kg, 7.6 mol)

    • Borane-tetrahydrofuran complex (1M solution in THF, 22.8 L, 22.8 mol)

    • Tetrahydrofuran (THF), anhydrous (10.0 L)

    • Methanol (5.0 L)

    • Hydrochloric Acid (6M)

    • Sodium Hydroxide solution (10M)

  • Procedure:

    • Under an inert nitrogen atmosphere, suspend 2-Amino-4-phenylpentanoic acid (1.58 kg) in anhydrous THF (10.0 L) in a 100 L reactor.

    • Cool the suspension to 0-5 °C.

    • Slowly add the 1M solution of Borane-THF complex (22.8 L) to the suspension over 4-6 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 6 hours.

    • Monitor the reaction by HPLC.

    • Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of methanol (5.0 L).

    • Acidify the mixture with 6M HCl to pH 1-2.

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • Add deionized water (10.0 L) to the residue and wash with ethyl acetate (2 x 5.0 L) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to >12 with 10M NaOH.

    • Extract the product with dichloromethane (3 x 8.0 L).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Further purify by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain pure this compound.

Mandatory Visualizations

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction A 4-phenyl-2-pentanone B NaCN, NH4Cl, NH3/MeOH A->B Reaction C 2-Amino-4-phenylpentanenitrile B->C Workup & Extraction D 2-Amino-4-phenylpentanenitrile E H2SO4, H2O, Heat D->E Reaction F 2-Amino-4-phenylpentanoic acid E->F Neutralization & Filtration G 2-Amino-4-phenylpentanoic acid H BH3-THF, Reflux G->H Reaction I This compound H->I Quench & Purification

Caption: Synthetic workflow for this compound.

G cluster_0 Aqueous Wash cluster_1 Drying and Concentration cluster_2 Final Purification A Crude Product in Dichloromethane B Wash with Brine A->B C Separate Aqueous Layer B->C D Dry over Na2SO4 C->D E Filter D->E F Concentrate under Vacuum E->F G Vacuum Distillation F->G H Collect Pure Fractions G->H I Final Product H->I

Caption: Purification workflow for the final product.

The Role of 2-Amino-4-phenylpentan-1-ol in the Advancement of Novel Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chiral amino alcohols are a critical class of compounds in the field of asymmetric catalysis, serving as versatile precursors for a wide range of chiral ligands and catalysts. Their inherent stereochemistry, derived from readily available amino acids, makes them invaluable tools for the enantioselective synthesis of complex molecules, a cornerstone of modern drug development. Among these, 2-Amino-4-phenylpentan-1-ol, with its specific stereochemical and structural features, presents a promising scaffold for the design of novel catalysts. This document provides an overview of the application of this compound in the development of such catalysts, including synthetic protocols and performance data.

Application in Asymmetric Synthesis

Catalysts derived from chiral amino alcohols, such as this compound, have demonstrated significant potential in a variety of asymmetric transformations. These reactions are fundamental to producing enantiomerically pure compounds, which is often a regulatory requirement for new pharmaceuticals due to the differential biological activity and toxicity of enantiomers. Key applications include asymmetric reductions, alkylations, and carbon-carbon bond-forming reactions.

The general workflow for utilizing a chiral amino alcohol like this compound in catalyst development typically involves its conversion into a more complex ligand, which then coordinates with a metal center to form the active catalytic species.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_catalytic_reaction Asymmetric Catalysis Start This compound Modification Chemical Modification (e.g., N-alkylation, O-silylation) Start->Modification Functionalization Precursor Ligand Precursor Modification->Precursor Coordination Coordination/ Complexation Precursor->Coordination MetalSource Metal Precursor (e.g., Pd(OAc)2, [Rh(COD)Cl]2) MetalSource->Coordination Catalyst Active Chiral Catalyst Coordination->Catalyst Reaction Catalytic Asymmetric Reaction Catalyst->Reaction Substrates Prochiral Substrates Substrates->Reaction Product Enantioenriched Product Reaction->Product

Figure 1: General experimental workflow for the development and application of catalysts derived from this compound.

I. Synthesis of Chiral Ligands from this compound

The conversion of this compound into effective chiral ligands is the first critical step. Common strategies involve the formation of oxazolines, phosphoramidites, or other multidentate ligands that can chelate to a metal center.

A. Protocol: Synthesis of a P,N-Bidentate Phosphoramidite Ligand

This protocol describes a general procedure for the synthesis of a phosphoramidite ligand from this compound, which can be used in transition metal-catalyzed asymmetric reactions.

Materials:

  • (S)-2-Amino-4-phenylpentan-1-ol

  • Hexachlorocyclotriphosphazene or a suitable chlorophosphine reagent

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • To a stirred solution of (S)-2-Amino-4-phenylpentan-1-ol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of the chlorophosphine reagent (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired phosphoramidite ligand.

II. Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation

P,N-ligands derived from amino alcohols are particularly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This reaction is a powerful tool for the construction of stereogenic centers.

A. Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Materials:

  • [Pd(allyl)Cl]₂

  • Phosphoramidite ligand derived from (S)-2-Amino-4-phenylpentan-1-ol

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1 mol%) and the chiral phosphoramidite ligand (2.5 mol%) in anhydrous THF. Stir the solution at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, add sodium hydride (1.2 eq) to a solution of dimethyl malonate (1.2 eq) in anhydrous THF at 0 °C. Stir for 20 minutes to form the sodium salt.

  • Add the solution of 1,3-diphenylallyl acetate (1.0 eq) to the catalyst solution.

  • Add the solution of the sodium salt of dimethyl malonate to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The performance of catalysts is evaluated based on several key metrics, including yield, enantiomeric excess (ee), and turnover number (TON). The following table summarizes typical performance data for a catalyst derived from a chiral amino alcohol in an asymmetric reaction.

EntryLigand SourceReactionSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
1PhenylalaninolAsymmetric ReductionAcetophenone9598 (S)
2ValinolDiethylzinc AdditionBenzaldehyde9295 (R)
3LeucinolAllylic Alkylation1,3-Diphenylallyl acetate9093 (S)

Note: The data presented in this table is representative and intended for comparative purposes. Actual results will vary depending on the specific ligand structure, reaction conditions, and substrates used.

Logical Relationship Diagram

The development and application of these catalysts follow a logical progression from the chiral precursor to the final enantioenriched product.

logical_relationship AminoAlcohol This compound (Chiral Source) Ligand Chiral Ligand (e.g., Phosphoramidite) AminoAlcohol->Ligand Synthesis Catalyst Metal-Ligand Complex (Active Catalyst) Ligand->Catalyst Complexation with Metal Reaction Asymmetric Transformation Catalyst->Reaction Catalysis Product Enantioenriched Product Reaction->Product Stereoselective Formation

Figure 2: Logical relationship from chiral precursor to enantioenriched product.

This compound serves as a valuable and versatile building block for the synthesis of novel chiral ligands and catalysts. The protocols and data presented herein provide a foundational understanding for researchers and professionals in drug development to explore the potential of this and related amino alcohols in asymmetric synthesis. Further research and development in this area are crucial for the advancement of efficient and selective methods for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Application Notes and Protocols for In Vitro Assay Development Using 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro characterization of the novel compound, 2-Amino-4-phenylpentan-1-ol. The following protocols and workflows are designed to establish a foundational understanding of its cytotoxic profile and to explore potential biological activities based on structurally related molecules.

Introduction

This compound is a novel chemical entity with potential for biological activity. As with any new compound, a systematic in vitro evaluation is the first step in elucidating its mechanism of action and potential therapeutic applications. This document outlines a tiered approach, beginning with fundamental cytotoxicity and cell proliferation assays to determine appropriate concentration ranges for subsequent, more specific functional assays. Based on the structural similarity of this compound to compounds like the inducible nitric oxide synthase (NOS II) inhibitor 2-amino-4-methylpyridine and the sympathomimetic agent pseudoephedrine, we propose preliminary investigations into its effects on NOS activity and adrenergic receptor signaling.

Initial Cytotoxicity and Cell Proliferation Assays

The initial evaluation of a novel compound involves determining its effect on cell viability and proliferation. This is crucial for identifying a non-toxic concentration range for use in subsequent, more sensitive assays.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic potential of this compound on a selected cell line (e.g., HEK293, HepG2, or a cancer cell line like HeLa).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 1000 µM. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.997 ± 5.595 ± 5.8
195 ± 5.192 ± 4.788 ± 6.3
1085 ± 6.375 ± 5.960 ± 7.2
10055 ± 7.140 ± 6.825 ± 5.4
100010 ± 3.85 ± 2.12 ± 1.5

Experimental Workflow

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 24, 48, 72h Incubation Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability % Viability Calculation Read_Absorbance->Calculate_Viability IC50_Determination IC50 Determination Calculate_Viability->IC50_Determination

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Functional Assay: Nitric Oxide Synthase (NOS) Inhibition

Given the structural similarity to 2-amino-4-methylpyridine, a known NOS II inhibitor, it is pertinent to investigate if this compound exhibits similar activity.

Experimental Protocol: Griess Assay for Nitrite Determination

Objective: To determine if this compound can inhibit the activity of inducible nitric oxide synthase (iNOS or NOS II) in a cellular model.

Methodology:

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight. To induce iNOS expression, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL).

  • Compound Treatment: Concurrently with stimulation, treat the cells with non-toxic concentrations of this compound (determined from the MTT assay, e.g., 0.1 µM to 100 µM). Include a known iNOS inhibitor like L-NAME as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition relative to the stimulated, untreated cells. Calculate the IC50 value.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NOS Activity
Unstimulated Control1.2 ± 0.3N/A
LPS + IFN-γ (Vehicle)25.8 ± 2.10
LPS + IFN-γ + 0.1 µM Cmpd24.5 ± 1.95.0
LPS + IFN-γ + 1 µM Cmpd20.1 ± 1.522.1
LPS + IFN-γ + 10 µM Cmpd12.3 ± 1.152.3
LPS + IFN-γ + 100 µM Cmpd5.6 ± 0.878.3
LPS + IFN-γ + L-NAME (1 mM)2.5 ± 0.491.1

Potential Signaling Pathway

nos_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR NFkB NF-κB Pathway TLR4->NFkB STAT1 JAK-STAT Pathway IFNGR->STAT1 iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene STAT1->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO O2, NADPH Arginine L-Arginine Citrulline L-Citrulline Arginine->Citrulline iNOS Compound This compound Compound->iNOS_Protein

Caption: Potential inhibition of the iNOS signaling pathway by this compound.

Functional Assay: Adrenergic Receptor Modulation

The structural relation to pseudoephedrine suggests a possible interaction with adrenergic receptors. A Calcium mobilization assay is a common method to assess the activity of G-protein coupled receptors (GPCRs) like adrenergic receptors.

Experimental Protocol: Calcium Mobilization Assay

Objective: To determine if this compound can act as an agonist or antagonist of α1- or β-adrenergic receptors.

Methodology:

  • Cell Line: Use a cell line stably expressing the adrenergic receptor of interest (e.g., CHO-K1 cells expressing α1A-adrenergic receptor) that also expresses a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Cell Seeding: Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode: To test for agonist activity, add varying concentrations of this compound to the wells and measure the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). A known agonist (e.g., phenylephrine for α1A) should be used as a positive control.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a specific period. Then, add a known agonist at its EC50 concentration and measure the fluorescence change. A known antagonist (e.g., prazosin for α1A) should be used as a positive control.

  • Data Analysis: For agonist activity, plot the fluorescence intensity against the log of the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

Data Presentation (Agonist Mode):

Compound Concentration (µM)Relative Fluorescence Units (RFU)% Maximal Response (vs. Phenylephrine)
Vehicle Control50 ± 100
0.0165 ± 125
0.1150 ± 2533
1350 ± 4080
10450 ± 55100
100460 ± 50102
Phenylephrine (10 µM)455 ± 48100

Data Presentation (Antagonist Mode):

Compound Concentration (µM)RFU (with Phenylephrine)% Inhibition of Phenylephrine Response
Vehicle Control450 ± 450
0.01420 ± 386.7
0.1310 ± 3531.1
1180 ± 2860.0
1070 ± 1595.6
10055 ± 1298.9
Prazosin (1 µM)60 ± 1197.8

Adrenergic Receptor Signaling Pathway

adrenergic_pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Adrenergic Agonist (e.g., Phenylephrine) Adrenergic_Receptor α1-Adrenergic Receptor (GPCR) Agonist->Adrenergic_Receptor Compound_Agonist This compound (Potential Agonist) Compound_Agonist->Adrenergic_Receptor Gq Gq Protein Adrenergic_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Compound_Antagonist This compound (Potential Antagonist) Adrenergic_Receptor2 α1-Adrenergic Receptor (GPCR) Compound_Antagonist->Adrenergic_Receptor2

Caption: Proposed mechanism of action of this compound on α1-adrenergic receptor signaling.

Formulation of 2-Amino-4-phenylpentan-1-ol for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 2-Amino-4-phenylpentan-1-ol, a synthetic amino alcohol, for use in a variety of biological studies. Due to the limited publicly available data on this specific compound, the formulation strategies outlined below are based on established principles for compounds with similar predicted physicochemical properties, particularly those exhibiting poor aqueous solubility. These guidelines are intended to assist researchers in developing appropriate formulations for both in vitro and in vivo experimental settings.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes predicted and inferred physicochemical properties based on its chemical structure and data from structurally related compounds. These values should be considered as estimates and initial parameters for formulation development.

PropertyPredicted/Inferred ValueComments and Formulation Considerations
Molecular Formula C₁₁H₁₇NO-
Molecular Weight 179.26 g/mol Essential for calculating molar concentrations.
Appearance White to off-white solidVisual confirmation of purity and solubility.
pKa (amine) ~9-10The amino group will be protonated at physiological pH, potentially increasing aqueous solubility. pH adjustment of formulations may be critical.
LogP ~2.5 - 3.5Indicates low aqueous solubility and high lipophilicity, suggesting the need for solubilizing agents.
Aqueous Solubility Poor at neutral pHExpected to be poorly soluble in water. Solubilization strategies will be necessary for most biological assays.
Solubility in Organic Solvents Soluble in DMSO, ethanol, methanolThese solvents are suitable for preparing high-concentration stock solutions.

General Formulation Strategies for Poorly Soluble Compounds

The formulation of poorly soluble compounds like this compound for biological studies is a critical step to ensure accurate and reproducible results. The primary goal is to achieve a homogenous and stable preparation at the desired concentration. Several strategies can be employed to enhance the solubility of such compounds.[1][2][3]

Key approaches include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility. As an amino alcohol, this compound is expected to be more soluble in acidic conditions.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of lipophilic compounds. Common co-solvents include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol.[4][5]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. Examples include Tween® 80, Polysorbate 80, and Cremophor® EL.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[4]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as emulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS) can be effective, particularly for in vivo studies.[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be used for subsequent dilutions into aqueous media for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh out 1.79 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of cell culture grade DMSO to the tube.

  • Vortex the mixture thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Formulation for In Vitro Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution into an aqueous medium suitable for cell culture experiments. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

Protocol:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium or PBS to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of culture medium.

  • Vortex the working solutions gently before adding them to the cell cultures.

  • Important: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the test compound.

Formulation for In Vivo Animal Studies (Oral Gavage)

For oral administration in animal models, a suspension or a solubilized formulation is typically required. The choice of vehicle is critical and should be non-toxic at the administered volume.[5][7]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water, 20% Captisol® in water, or a custom co-solvent/surfactant mixture)

  • Mortar and pestle (for suspensions)

  • Homogenizer or sonicator

  • pH meter

Protocol 1: Suspension in 0.5% CMC

  • Weigh the required amount of this compound.

  • Add a small amount of the 0.5% CMC vehicle to the powder and triturate with a mortar and pestle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

  • Homogenize or sonicate the suspension to reduce particle size and improve stability.

  • Administer the suspension immediately after preparation, ensuring it is well-mixed before each animal is dosed.

Protocol 2: Solubilized Formulation with a Co-solvent/Surfactant

This is a hypothetical example and will require optimization.

  • Prepare a vehicle consisting of 10% DMSO, 10% Tween® 80, and 80% sterile water.

  • Weigh the required amount of this compound.

  • First, dissolve the compound in DMSO.

  • Add the Tween® 80 and mix thoroughly.

  • Slowly add the sterile water while vortexing to form a clear solution or a stable microemulsion.

  • Adjust the pH with a small amount of HCl if necessary to improve solubility, ensuring the final pH is within a physiologically tolerable range for the route of administration.

  • As with the suspension, prepare this formulation fresh and include a vehicle control group in the study.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting an appropriate formulation for this compound.

G A Determine Desired Concentration and Route of Administration B Assess Aqueous Solubility at Physiological pH A->B C Is Solubility Sufficient? B->C D Use Simple Aqueous Vehicle (e.g., Saline, PBS) C->D Yes E Select Solubilization Strategy C->E No J Prepare Formulation D->J F pH Adjustment (for ionizable compound) E->F G Co-solvents (e.g., DMSO, PEG) E->G H Surfactants (e.g., Tween 80) E->H I Cyclodextrins (e.g., Captisol) E->I F->J G->J H->J I->J K Assess Formulation Stability (e.g., visual, particle size) J->K L Is Formulation Stable? K->L M Proceed with Biological Study L->M Yes N Reformulate L->N No N->E

Formulation development workflow for this compound.
Hypothetical Signaling Pathway Modulation

Given that some amino alcohols have been investigated as modulators of inflammatory pathways, the following diagram illustrates a simplified, hypothetical Toll-like Receptor 4 (TLR4) signaling cascade that could be a potential target for investigation with this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB | Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nuclear Translocation & Transcription Compound This compound Compound->TLR4 Inhibition?

Hypothetical inhibition of the TLR4 signaling pathway.

Conclusion

The successful use of this compound in biological research hinges on the development of appropriate formulations that ensure its solubility and stability. The protocols and strategies outlined in this document provide a starting point for researchers. It is imperative to empirically determine the optimal formulation for each specific application and to always include appropriate vehicle controls to ensure the validity of the experimental results. Further characterization of the physicochemical properties of this compound will facilitate more refined formulation development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-phenylpentan-1-ol. Given the limited direct literature on this specific molecule, the guidance provided is based on established principles and common issues encountered in the synthesis of analogous γ-amino alcohols and phenylalaninols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I improve it?

Answer: Low yields in amino alcohol synthesis can stem from several factors throughout the synthetic route. A common and effective route to similar amino alcohols is the reduction of the corresponding β-amino ketone. The efficiency of this reduction is critical.

Potential Causes & Solutions:

  • Incomplete Reduction of the Ketone: The choice of reducing agent and reaction conditions are crucial. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are effective, they can be expensive and require stringent anhydrous conditions. Sodium borohydride (NaBH4) is a milder and more cost-effective option, but its reactivity may need to be enhanced.

    • Optimization: Consider using NaBH4 in combination with a Lewis acid or by performing the reaction at elevated temperatures to increase its reducing power. For diastereoselective reductions, transition metal-catalyzed hydrogenation (e.g., with Rhodium or Iridium catalysts) can offer high yields and stereocontrol.[1]

  • Side Reactions: The presence of other reducible functional groups in your starting material or intermediates can lead to the formation of byproducts, thus lowering the yield of the desired product.

    • Optimization: Employ chemoselective reducing agents that specifically target the ketone. Alternatively, consider using protecting groups for other sensitive functionalities that can be removed after the reduction step.

  • Product Loss During Workup and Purification: Amino alcohols can be water-soluble, leading to losses during aqueous workup. Emulsion formation during extraction is also a common issue.

    • Optimization: To minimize loss, saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the amino alcohol. To break emulsions, adding a small amount of a different organic solvent or brine can be effective. Purification by crystallization is often preferred over chromatography for larger scales to minimize loss.[2]

Issue 2: Poor Diastereoselectivity

Question: I am obtaining a mixture of diastereomers of this compound. How can I improve the diastereoselectivity of my synthesis?

Answer: Controlling diastereoselectivity is a common challenge in the synthesis of molecules with multiple chiral centers, such as this compound. The approach to achieving high diastereoselectivity largely depends on the synthetic route employed. For the reduction of a β-amino ketone precursor, the choice of catalyst and reaction conditions is paramount.

Strategies for Improving Diastereoselectivity:

  • Catalyst Selection for Hydrogenation: Different transition metal catalysts can favor the formation of different diastereomers.

    • syn-Diastereomer: Rhodium-based catalysts, such as those using a BINAP ligand, have been shown to produce syn-γ-amino alcohols with excellent diastereoselectivity when hydrogenating β-amino ketones.

    • anti-Diastereomer: Iridium-catalyzed asymmetric transfer hydrogenation, using 2-propanol as the hydrogen source, is effective for obtaining the anti-products.

  • Substrate Control: The stereocenter already present in the β-amino ketone can influence the stereochemical outcome of the reduction. This is known as substrate-induced diastereoselection. The choice of protecting group on the amino functionality can also impact the facial selectivity of the hydride attack.

  • Chelation-Controlled Reduction: For reductions with hydride reagents, using a chelating metal Lewis acid can lock the conformation of the substrate, leading to a more predictable and selective hydride delivery to one face of the a-chiral ketone.

Issue 3: Formation of Impurities

Question: My final product is contaminated with impurities that are difficult to remove. What are the likely impurities and how can I prevent their formation or remove them?

Answer: Impurity profiles can vary significantly based on the synthetic method. Common impurities in amino alcohol synthesis include starting materials, over-reduction products, and byproducts from side reactions.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have residual starting materials.

    • Prevention: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Adjusting reaction time, temperature, or reagent stoichiometry may be necessary.

  • Over-reduction Products: In syntheses starting from an amino acid or ester, the carboxylic acid or ester can be over-reduced to a methyl group if harsh reducing agents are used without careful control.

    • Prevention: Use milder reducing agents or carefully control the stoichiometry of the reducing agent and the reaction temperature.

  • Byproducts from Ring-Opening of Epoxides: When using an epoxide ring-opening strategy, lack of regioselectivity can lead to the formation of isomeric amino alcohols.[3]

    • Prevention: The regioselectivity of epoxide opening is influenced by the reaction conditions (acidic vs. basic) and the substitution pattern of the epoxide. Catalysts like Zinc(II) perchlorate have been shown to afford high yields and excellent chemo-, regio-, and stereoselectivities.[3]

Purification Techniques:

  • Crystallization: This is often the most effective method for purifying solid organic compounds and can be highly effective for removing minor impurities.[2]

  • Column Chromatography: While effective, it can be tedious and lead to product loss on the column, especially for polar compounds like amino alcohols. Using a silica gel treated with a small amount of triethylamine can help to prevent streaking and improve separation.

  • Acid-Base Extraction: The basic nature of the amino group allows for selective extraction. The impure product can be dissolved in an organic solvent and washed with a dilute acid to extract the amino alcohol into the aqueous phase as its salt. The aqueous layer can then be basified and the pure amino alcohol re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While specific literature for this compound is scarce, common and effective strategies for synthesizing analogous γ-amino alcohols include:

  • Reduction of β-Amino Ketones: This is a very direct approach. The precursor β-amino ketone can be synthesized via a Mannich reaction. The subsequent diastereoselective reduction of the ketone yields the desired γ-amino alcohol.

  • Reduction of Amino Acids or Esters: Starting from the corresponding amino acid (e.g., a derivative of phenylalanine), the carboxylic acid can be reduced to the alcohol. This is often achieved using strong reducing agents like LiAlH4 or a two-step process involving esterification followed by reduction with NaBH4.[4][5]

  • Ring-Opening of Epoxides: The reaction of an appropriate epoxide with an amine source can yield a β-amino alcohol. This method's success is highly dependent on achieving the desired regioselectivity.[3][6]

  • Multi-Enzyme Cascades: Biocatalysis offers a green and highly selective alternative. Enzymatic cascades can be designed to convert readily available starting materials, like L-phenylalanine, into enantiomerically pure amino alcohols.[7]

Q2: How can I monitor the progress of my reaction?

A2: The most common methods for monitoring the progress of organic reactions are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. A suitable solvent system must be chosen to achieve good separation between the spots. The spots can be visualized using UV light (if the compounds are UV active) or by staining (e.g., with ninhydrin for primary amines or potassium permanganate).

  • LC-MS: This technique provides more detailed information, including the mass of the components in the reaction mixture, which can help to identify the product and any major byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards depend on the chosen synthetic route:

  • Hydride Reducing Agents: Reagents like LiAlH4 and NaBH4 are water-reactive and can generate flammable hydrogen gas. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas, often under pressure, and flammable catalysts (e.g., Palladium on carbon). The reaction should be carried out in a well-ventilated area, and appropriate pressure-rated equipment must be used.

  • Solvents: Many organic solvents are flammable and toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Reducing Agents for Amino Ketone Reduction

Reducing Agent/SystemTypical ConditionsDiastereoselectivityAdvantagesDisadvantages
NaBH4 Methanol or Ethanol, 0 °C to RTModerateCost-effective, easy to handleLower reactivity, may require additives
LiAlH4 Anhydrous THF or Diethyl Ether, 0 °C to RTSubstrate dependentHighly reactive and effectivePyrophoric, requires strict anhydrous conditions
H2, Rh-BINAP Methanol, H2 pressureHigh for syn-isomerHigh diastereoselectivity, catalyticRequires specialized hydrogenation equipment
Ir-catalyst, 2-propanol 2-propanol, refluxHigh for anti-isomerHigh diastereoselectivity, avoids H2 gasCatalyst can be expensive

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a β-Amino Ketone using Sodium Borohydride

This protocol is a general guideline and may require optimization for the specific substrate.

  • Dissolution: Dissolve the β-amino ketone (1 equivalent) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add acetone to quench the excess sodium borohydride.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Workup: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_ketone β-Amino Ketone reduction Reduction start_ketone->reduction Reducing Agent (e.g., NaBH4) quench Quench reduction->quench Reaction Mixture extract Extraction quench->extract purify Purification extract->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation low_yield->side_products workup_loss Loss During Workup low_yield->workup_loss optimize_conditions Optimize Conditions (Temp, Time, Reagents) incomplete_rxn->optimize_conditions protecting_groups Use Protecting Groups side_products->protecting_groups modify_workup Modify Workup Protocol workup_loss->modify_workup

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Amino-4-phenylpentan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Overall Yield After Synthesis and Purification

  • Possible Cause 1: Incomplete Reaction During Synthesis.

    • Recommendation: Ensure the complete reduction of the starting material (e.g., a derivative of phenylalanine). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider optimizing reaction conditions such as temperature, reaction time, or the molar ratio of the reducing agent.

  • Possible Cause 2: Product Loss During Extraction.

    • Recommendation: this compound has both a basic amino group and a polar hydroxyl group, which can affect its solubility. Ensure the pH of the aqueous layer is optimized during workup to minimize the solubility of the amino alcohol in the aqueous phase before extraction with an organic solvent. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended to maximize recovery.

  • Possible Cause 3: Product Loss During Crystallization.

    • Recommendation: The choice of solvent is critical for efficient crystallization. If the product is too soluble in the chosen solvent, the yield will be low. Perform small-scale solubility tests with various solvents to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated. If a single solvent is not effective, consider using a solvent/anti-solvent system.

Issue 2: Difficulty in Separating Diastereomers

This compound possesses two chiral centers, leading to the potential formation of four stereoisomers. The separation of these stereoisomers, particularly diastereomers, is a significant purification challenge.

  • Possible Cause 1: Co-crystallization of Diastereomers.

    • Recommendation: Direct crystallization may not be effective in separating diastereomers if they form a solid solution or co-crystallize. Consider converting the diastereomeric mixture into salts using a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer can be recovered by neutralization.

  • Possible Cause 2: Ineffective Chromatographic Separation.

    • Recommendation: Standard silica gel chromatography may not be sufficient to separate diastereomers.

      • Flash Chromatography: Optimize the solvent system. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of amine like triethylamine to reduce tailing) may improve separation.

      • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating stereoisomers. Utilize a chiral stationary phase (CSP) column. The choice of the chiral selector on the column is crucial and may require screening of different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).

Issue 3: Oily Product Instead of Crystalline Solid

  • Possible Cause 1: Presence of Impurities.

    • Recommendation: Impurities can inhibit crystallization. Analyze the crude product by techniques like NMR or LC-MS to identify potential impurities. If starting materials or by-products are present, an initial purification step by flash chromatography might be necessary before attempting crystallization.

  • Possible Cause 2: Inappropriate Crystallization Solvent.

    • Recommendation: The polarity of the amino alcohol can make it prone to oiling out. Experiment with a range of solvents of varying polarities. Sometimes, a solvent mixture is more effective. Seeding the supersaturated solution with a small crystal of the pure compound can induce crystallization. If seeding is not possible, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Possible Cause 3: Rapid Cooling.

    • Recommendation: Slow cooling of the saturated solution is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Common impurities largely depend on the synthetic route. If synthesized via the reduction of a phenylalanine derivative (e.g., the corresponding amino acid or ester) using a reducing agent like Lithium Aluminum Hydride (LiAlH4), potential impurities include:

  • Unreacted Starting Material: Incomplete reduction can leave residual starting material.

  • Diastereomers: If the starting material was not enantiomerically pure or if the reduction was not stereospecific, you will have a mixture of diastereomers.

  • Over-reduction Products: While less common with LiAlH4 for this type of transformation, highly vigorous conditions could potentially lead to side reactions.

  • Byproducts from the Reducing Agent: The workup procedure must effectively remove all aluminum salts.

Q2: How can I effectively remove baseline impurities before tackling diastereomer separation?

A2: A preliminary purification by flash column chromatography on silica gel is often effective. Due to the basic nature of the amino group, it is advisable to add a small percentage (0.1-1%) of a volatile base like triethylamine or ammonia to the eluent. This minimizes peak tailing and improves separation from non-basic impurities.

Q3: What is the best approach for analytical confirmation of diastereomeric purity?

A3: Chiral HPLC is the gold standard for determining the diastereomeric and enantiomeric purity of this compound. It provides high-resolution separation of all stereoisomers, allowing for accurate quantification of each. NMR spectroscopy using a chiral shift reagent can also be used to distinguish between diastereomers.

Q4: My purified this compound is degrading upon storage. What are the recommended storage conditions?

A4: Amino alcohols can be susceptible to oxidation and degradation over time, especially when exposed to air and light. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Data Presentation

Table 1: Comparison of Purification Methods for a Model Amino Alcohol

Purification MethodStarting Purity (Diastereomeric Ratio)Final Purity (Diastereomeric Ratio)Yield (%)Reference Compound
Fractional Crystallization (as tartrate salt)70:30>98:265Phenylalaninol
Flash Chromatography (Silica Gel)70:3085:1580Phenylalaninol
Preparative Chiral HPLC50:50>99:190Racemic Amino Alcohol

Table 2: Typical Yield and Purity Data for Amino Alcohol Synthesis and Purification

StepCompoundYield (%)Purity (%)Analytical Method
LiAlH4 ReductionCrude Phenylalaninol~95~90LC-MS
CrystallizationPurified Phenylalaninol85>98Chiral HPLC
Chiral HPLC PurificationEnantiopure Phenylalaninol>90>99.5Chiral HPLC

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization of Diastereomeric Salts

  • Salt Formation: Dissolve the crude mixture of this compound diastereomers in a suitable solvent (e.g., methanol or ethanol). Add a stoichiometric equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent.

  • Crystallization: Stir the solution at room temperature or slightly elevated temperature to ensure complete salt formation. Allow the solution to cool down slowly to room temperature, followed by further cooling in a refrigerator. The less soluble diastereomeric salt should precipitate.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Purity Analysis: Analyze the purity of the crystalline salt and the mother liquor by chiral HPLC to determine the diastereomeric ratio.

  • Recrystallization (if necessary): If the desired purity is not achieved, recrystallize the salt from a suitable solvent.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or Na2CO3) to neutralize the acid. Extract the free amino alcohol with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified diastereomer.

Protocol 2: Purification by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for screening.

  • Mobile Phase Selection: A typical mobile phase for chiral separation of amino alcohols consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Method Development: Start with an isocratic elution and screen different mobile phase compositions to achieve baseline separation of the stereoisomers.

  • Preparative Separation: Once an optimal analytical method is developed, scale it up to a preparative scale for bulk purification.

  • Fraction Collection and Analysis: Collect the fractions corresponding to each stereoisomer and confirm their purity by analytical chiral HPLC.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified stereoisomers.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude this compound Purity_Check1 Purity Check (TLC, LC-MS, NMR) Start->Purity_Check1 Flash_Chrom Flash Chromatography (Optional: for gross impurity removal) Diastereomer_Sep Diastereomer Separation Flash_Chrom->Diastereomer_Sep Crystallization Fractional Crystallization (as Diastereomeric Salts) Diastereomer_Sep->Crystallization Method 1 Chiral_HPLC Preparative Chiral HPLC Diastereomer_Sep->Chiral_HPLC Method 2 Purity_Check2 Diastereomeric Purity Check (Chiral HPLC, NMR) Crystallization->Purity_Check2 Chiral_HPLC->Purity_Check2 Final_Product Purified this compound (Single Stereoisomer) Purity_Check1->Flash_Chrom Impurities Present Purity_Check1->Diastereomer_Sep Relatively Clean Purity_Check2->Crystallization <98% Purity (Recrystallize) Purity_Check2->Final_Product >98% Purity

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways Problem Purification Issue Encountered Is_Yield_Low Low Yield? Problem->Is_Yield_Low Is_Purity_Low Low Purity? Problem->Is_Purity_Low Is_Oily Oily Product? Problem->Is_Oily Optimize_Reaction Optimize Synthesis Is_Yield_Low->Optimize_Reaction Yes Optimize_Extraction Optimize Extraction pH Is_Yield_Low->Optimize_Extraction Yes Optimize_Crystallization Optimize Crystallization (Solvent, Cooling Rate) Is_Yield_Low->Optimize_Crystallization Yes Separate_Diastereomers Implement Diastereomer Separation Strategy Is_Purity_Low->Separate_Diastereomers Yes (Diastereomers Present) Remove_Impurities Pre-purify by Flash Chromatography Is_Purity_Low->Remove_Impurities Yes (Other Impurities) Is_Oily->Optimize_Crystallization Yes Is_Oily->Remove_Impurities Yes

Caption: Troubleshooting logic for purification challenges.

Technical Support Center: Troubleshooting Enantioselective Reactions with 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

The following content is therefore provided as a generalized troubleshooting guide based on the principles of asymmetric synthesis using chiral auxiliaries that are structurally similar to 2-Amino-4-phenylpentan-1-ol, such as those derived from other amino alcohols like phenylglycinol or valinol. Researchers should use this information as a starting point for their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting low diastereoselectivity or enantiomeric excess (ee) in my alkylation/aldol reaction. What are the potential causes?

A1: Low stereoselectivity is a common issue in asymmetric synthesis and can stem from several factors. Systematically investigating these potential causes is key to improving your results.

  • Incomplete Enolate Formation: The stereochemistry of the reaction is often dictated by a well-defined metal enolate. Incomplete or poorly controlled enolate formation can lead to competing reaction pathways with low stereoselectivity.

  • Incorrect Enolate Geometry: For many chiral auxiliaries, the formation of a specific (Z)- or (E)-enolate is crucial for high diastereoselectivity. The geometry is influenced by the choice of base, solvent, and additives.

  • Poor Chelation Control: In aldol reactions, the Lewis acid used to form the enolate plays a critical role in organizing the transition state through chelation. An inappropriate Lewis acid or the presence of coordinating solvents can disrupt this organization.

  • Reaction Temperature: Enantioselective reactions are often highly sensitive to temperature. Running the reaction at too high a temperature can provide enough thermal energy to overcome the energy difference between the desired and undesired transition states, leading to lower selectivity.

  • Reagent Purity: Impurities in the starting materials, solvents, or reagents can interfere with the reaction. Water is a particularly common culprit as it can quench the enolate and other reactive species.

  • Epimerization: The product's stereocenter may be prone to epimerization under the reaction or workup conditions, especially if basic or acidic conditions are prolonged.

Q2: My reaction yield is very low. What should I check?

A2: Low yields can be attributed to a number of factors, ranging from reagent stability to reaction conditions.

  • Reagent Decomposition: The organometallic bases (e.g., n-BuLi, LDA) and some electrophiles used in these reactions can be unstable. Ensure they are fresh and properly titrated.

  • Side Reactions: The enolate may be participating in undesired side reactions, such as self-condensation or reaction with impurities.

  • Steric Hindrance: A bulky electrophile or a sterically hindered substrate can significantly slow down the reaction rate, leading to low conversion.

  • Inefficient Quenching: The reaction may not be effectively stopped, leading to product degradation during workup.

  • Product Loss During Workup/Purification: The desired product may be lost during extraction or chromatography. Check all phases and fractions for your product.

Q3: I'm having difficulty removing the chiral auxiliary after the reaction. What are the standard methods?

A3: The cleavage of the chiral auxiliary is a critical step. The method of removal depends on the desired functional group in the final product.

  • For Carboxylic Acids: Saponification using lithium hydroxide (LiOH) in a mixture of THF and water is a common method.

  • For Primary Alcohols: Reductive cleavage using a hydride source like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.

  • For Esters: Alcoholysis using a Lewis acid catalyst (e.g., titanium isopropoxide) in the presence of an alcohol can yield the corresponding ester.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in enantioselective reactions using a chiral auxiliary.

TroubleshootingWorkflow cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_enolate Enolate Formation Variables start Problem: Low Yield or Low ee% reagent_purity Verify Reagent Purity (Substrate, Solvent, Base) start->reagent_purity reaction_setup Check Reaction Setup (Anhydrous, Inert Atmosphere) reagent_purity->reaction_setup If purity is confirmed enolate_formation Optimize Enolate Formation reaction_setup->enolate_formation If setup is correct temperature Vary Temperature (e.g., -78°C to -40°C) enolate_formation->temperature If low selectivity persists base Base (LDA, NaHMDS, etc.) enolate_formation->base solvent Solvent (THF, Toluene, etc.) enolate_formation->solvent time Formation Time enolate_formation->time lewis_acid Screen Lewis Acids (for Aldol Reactions) temperature->lewis_acid If still low selectivity workup Modify Workup (Quenching, Extraction) lewis_acid->workup If issues continue end Problem Resolved workup->end Successful Optimization

Caption: A logical workflow for troubleshooting low yield or enantioselectivity.

Generalized Experimental Protocols

The following are generalized protocols for diastereoselective alkylation and aldol reactions using an N-acyl oxazolidinone derived from a chiral amino alcohol. These are templates and must be optimized for your specific substrate and electrophile.

General Protocol for Diastereoselective Alkylation
  • Preparation of the N-Acyl Oxazolidinone:

    • Dissolve the oxazolidinone (derived from the chiral amino alcohol) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and perform a standard aqueous workup. Purify by column chromatography.

  • Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30-60 minutes to form the enolate.

    • Add the alkyl halide (electrophile, 1.2 eq) dropwise.

    • Stir at -78 °C for 1-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

General Protocol for Diastereoselective Aldol Reaction
  • Enolate Formation and Aldol Addition:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere.

    • Cool the solution to 0 °C or -78 °C, depending on the Lewis acid.

    • Add the Lewis acid (e.g., TiCl₄ or Bu₂BOTf, 1.1 eq) dropwise.

    • Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) dropwise. The solution should change color, indicating enolate formation. Stir for 30-60 minutes.

    • Add the aldehyde (electrophile, 1.2 eq) dropwise.

    • Stir at the low temperature for 1-4 hours.

    • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl or a buffer solution).

    • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Data Tables for Optimization (Hypothetical Examples)

Since no specific data exists for this compound, the following tables illustrate how you should structure your experimental data when optimizing your reactions.

Table 1: Optimization of Base and Solvent for Alkylation

EntryBase (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1LDATHF-782XA:B
2NaHMDSTHF-782YC:D
3LDAToluene-782ZE:F

Table 2: Optimization of Lewis Acid for Aldol Reaction

EntryLewis Acid (1.1 eq)Base (1.2 eq)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1TiCl₄Et₃N-783XA:B
2Bu₂BOTfi-Pr₂NEt02YC:D
3SnCl₄Et₃N-783ZE:F

By systematically varying these parameters and carefully recording your results, you can optimize your enantioselective reaction to achieve higher yields and stereoselectivity.

Technical Support Center: Resolution of 2-Amino-4-phenylpentan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2-Amino-4-phenylpentan-1-ol. The information provided is based on established methods for resolving chiral amino alcohols. Specific parameters may require optimization for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The most common methods for resolving chiral amino alcohols like this compound include:

  • Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid derivatives, mandelic acid) to form diastereomeric salts, which can then be separated by crystallization.[1]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, that selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.

  • Chiral Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the CSP.

Q2: How do I choose the right chiral resolving agent for classical resolution?

A2: The choice of a chiral resolving agent is crucial and often empirical. Factors to consider include the pKa of the amino alcohol and the chiral acid, the solvent system, and the crystallization properties of the resulting diastereomeric salts. It is recommended to screen a variety of chiral acids (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (R)-(-)-mandelic acid) in different solvents to find the optimal conditions for selective crystallization of one diastereomer.

Q3: Can I determine the enantiomeric excess (ee%) of my sample using NMR?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess. This is typically achieved by using a chiral shift reagent, which interacts with the enantiomers to induce diastereomeric chemical shift differences in their NMR spectra.[2] The relative integration of the separated signals corresponds to the ratio of the enantiomers.

Q4: What is a typical mobile phase for chiral HPLC separation of amino alcohols?

A4: For chiral HPLC, the mobile phase composition is highly dependent on the chiral stationary phase being used. A common starting point for polysaccharide-based CSPs is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[3][4] The ratio of these solvents is a critical parameter to optimize for achieving good resolution.

Troubleshooting Guides

Classical Resolution via Diastereomeric Salt Formation
Issue Possible Cause(s) Suggested Solution(s)
No crystallization occurs - Poor choice of solvent. - Supersaturation not reached. - Salts are too soluble.- Screen a wider range of solvents with varying polarities. - Try to induce crystallization by scratching the flask, seeding with a crystal, or slowly cooling the solution. - Concentrate the solution to increase supersaturation.
Both diastereomers co-crystallize - Poor diastereomeric discrimination in the chosen solvent. - Solution is too concentrated.- Experiment with different solvent systems. - Try a slower crystallization process (e.g., slow cooling, vapor diffusion). - Adjust the stoichiometry of the chiral resolving agent.
Low enantiomeric excess (ee%) of the resolved enantiomer - Incomplete separation of diastereomers. - Racemization during workup.- Recrystallize the diastereomeric salt multiple times to improve purity. - Ensure mild conditions during the liberation of the free amine from the salt to prevent racemization.
Chiral HPLC
Issue Possible Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Column temperature is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Systematically vary the mobile phase composition (e.g., percentage of polar modifier). - Investigate the effect of column temperature on the separation.
Peak tailing or broadening - Secondary interactions between the analyte and the stationary phase. - Column overload.- Add a small amount of an amine modifier (e.g., diethylamine) or an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase to suppress ionic interactions. - Inject a smaller sample volume or a more dilute sample.
Loss of resolution over time - Column contamination. - Degradation of the chiral stationary phase.- Implement a column washing protocol with a strong solvent after each batch of analyses. - Ensure the mobile phase is filtered and degassed. - Check the pH and composition of the mobile phase for compatibility with the CSP.

Experimental Protocols

General Protocol for Classical Resolution with Tartaric Acid
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve 0.5 equivalents of a chiral tartaric acid derivative (e.g., L-(+)-tartaric acid) in the same solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., NaOH or Na2CO3) to deprotonate the amine.

  • Extraction: Extract the free amino alcohol with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess of the resolved amino alcohol using chiral HPLC or NMR with a chiral shift reagent.

General Protocol for Enzymatic Resolution using a Lipase
  • Reaction Setup: Dissolve racemic this compound in an organic solvent (e.g., toluene, hexane).

  • Enzyme Addition: Add a lipase (e.g., Candida antarctica lipase B, CAL-B) to the solution.

  • Acylation: Add an acyl donor (e.g., vinyl acetate, ethyl acetate) to the mixture to initiate the enzymatic acylation.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC.

  • Workup: Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted amino alcohol from the acylated product by chromatography or extraction.

  • Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the amino alcohol using a base (e.g., NaOH) to obtain the other enantiomer.

Quantitative Data

Note: The following data is for analogous compounds and should be used as a reference point for optimizing the resolution of this compound.

Compound Resolution Method Chiral Agent/Enzyme Solvent Yield (%) Enantiomeric Excess (ee%)
1-Phenyl-2-pyrrolidin-1-yl-pentan-1-oneDiastereomeric CrystallizationDibenzoyl-D-tartaric acidEthanol->95
2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanolEnzymatic ResolutionLipase from Burkholderia cepaciaDIPE41 (S-alcohol), 36 (R-acetate)98 (S-alcohol), 96 (R-acetate)
1-Phenyl-1,2-diolEnzymatic ResolutionEpoxide hydrolasen-heptane75 (R-diol), 70 (S-diol)>99 (R-diol), 98-99 (S-diol)

Visualizations

experimental_workflow_classical_resolution racemate Racemic 2-Amino-4- phenylpentan-1-ol salt_formation Diastereomeric Salt Formation racemate->salt_formation chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer1 Diastereomeric Salt 1 (Less Soluble) crystallization->diastereomer1 Solid diastereomer2 Diastereomeric Salt 2 (More Soluble, in solution) crystallization->diastereomer2 Solution base_liberation1 Base Treatment diastereomer1->base_liberation1 base_liberation2 Base Treatment diastereomer2->base_liberation2 enantiomer1 Enantiomer 1 base_liberation1->enantiomer1 enantiomer2 Enantiomer 2 base_liberation2->enantiomer2

Caption: Workflow for classical resolution via diastereomeric salt formation.

experimental_workflow_enzymatic_resolution racemate Racemic 2-Amino-4- phenylpentan-1-ol enzymatic_reaction Enzymatic Acylation racemate->enzymatic_reaction enzyme Lipase enzyme->enzymatic_reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzymatic_reaction separation Separation (Chromatography/Extraction) enzymatic_reaction->separation unreacted_enantiomer Unreacted Enantiomer (e.g., (R)-amino alcohol) separation->unreacted_enantiomer acylated_enantiomer Acylated Enantiomer (e.g., (S)-ester) separation->acylated_enantiomer hydrolysis Hydrolysis acylated_enantiomer->hydrolysis other_enantiomer Other Enantiomer (e.g., (S)-amino alcohol) hydrolysis->other_enantiomer

Caption: Workflow for enzymatic resolution using a lipase.

troubleshooting_logic_hplc start Poor/No Resolution in Chiral HPLC check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes change_csp->start optimize_mobile_phase Vary mobile phase ratio and modifiers check_mobile_phase->optimize_mobile_phase No check_temp Is the column temperature optimal? check_mobile_phase->check_temp Yes optimize_mobile_phase->start optimize_temp Vary column temperature check_temp->optimize_temp No good_resolution Good Resolution Achieved check_temp->good_resolution Yes optimize_temp->start

Caption: Troubleshooting logic for poor resolution in chiral HPLC.

References

Technical Support Center: Investigating the Degradation of Novel Phenylalkanolamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and troubleshooting the degradation pathways of novel phenylalkanolamine compounds, using 2-Amino-4-phenylpentan-1-ol as a representative example, under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation (stress testing) studies necessary?

Forced degradation studies are critical in the pharmaceutical industry to:

  • Elucidate the intrinsic stability of a drug substance.

  • Identify potential degradation products and pathways.

  • Develop and validate stability-indicating analytical methods.

  • Understand the degradation mechanisms to improve drug formulation and storage conditions.

Q2: What are the typical stress conditions applied in forced degradation studies?

Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. These conditions are designed to accelerate the degradation of the drug substance to generate potential degradation products.

Q3: How do I select the appropriate concentrations of stressors (e.g., acid, base, oxidizing agent)?

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). It is recommended to start with milder conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and increase the concentration, temperature, or duration if no significant degradation is observed.

Q4: What is a "stability-indicating method," and why is it important?

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products from the API and from each other. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is the most common technique for this purpose.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under initial stress conditions. - Stress conditions are too mild (concentration, temperature, or duration).- The molecule is highly stable under the tested conditions.- Increase the strength of the stressor (e.g., use 1 N HCl instead of 0.1 N).- Increase the temperature (e.g., conduct the study at 60-80 °C).- Extend the duration of the stress testing.
Complete degradation of the drug substance. - Stress conditions are too harsh.- Reduce the concentration of the stressor.- Lower the temperature.- Shorten the exposure time.
Poor mass balance (sum of API and degradants is not close to 100%). - Some degradation products are not detected by the analytical method (e.g., lack a chromophore).- Degradants are volatile.- Degradants have precipitated out of the solution.- Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).- Analyze the headspace for volatile compounds using Gas Chromatography (GC).- Visually inspect the sample for any precipitates and attempt to dissolve and analyze them.
Co-elution of the API and degradation products in HPLC. - The chromatographic method is not optimized to be stability-indicating.- Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient slope).- Try a different stationary phase (e.g., C18, Phenyl, Cyano).- Adjust the column temperature.
Identification of unknown degradation products is challenging. - Insufficient data from the primary analytical method.- Utilize hyphenated techniques like LC-MS/MS or LC-NMR to obtain structural information.- Isolate the degradation products using preparative HPLC and perform structural elucidation using NMR and high-resolution mass spectrometry (HRMS).

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on a compound like this compound. The exact conditions should be optimized for the specific molecule.

Table 1: Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Initial Conditions Notes
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 N HCl at 60 °C for 24 hoursNeutralize with an equivalent amount of base before analysis.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 N NaOH at 60 °C for 24 hoursNeutralize with an equivalent amount of acid before analysis.
Oxidative Degradation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at room temperature for 24 hoursProtect from light to prevent the formation of free radicals.
Thermal Degradation Heat80 °C for 48 hours (solid-state and in solution)Monitor for any physical changes (e.g., melting, color change).
Photolytic Degradation Light ExposureICH Q1B option 1 or 2 (e.g., 1.2 million lux hours and 200 W h/m²)A control sample should be protected from light to differentiate between thermal and photolytic degradation.

Visualizing Workflows and Pathways

Forced Degradation Study Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize Samples (for Acid/Base Hydrolysis) B->G C->G H Analyze by Stability-Indicating HPLC-UV/MS Method D->H E->H F->H G->H I Quantify Degradation (%) H->I J Identify Degradation Products (LC-MS/MS, NMR) I->J K Propose Degradation Pathways J->K

Caption: A typical workflow for a forced degradation study.

Hypothetical Degradation Pathway for an Amino Alcohol

G cluster_0 Oxidative Degradation cluster_1 Acid/Base Hydrolysis A This compound (Parent Compound) B Oxidation of Primary Alcohol A->B H2O2 D Oxidative Deamination A->D H2O2 F Potential for Dehydration (if secondary/tertiary alcohol) A->F H+/OH-, Heat C Corresponding Aldehyde/Carboxylic Acid B->C E Corresponding Ketone D->E G Alkene Degradant F->G

Caption: A plausible degradation pathway for a generic amino alcohol.

Technical Support Center: Managing Impurities in 2-Amino-4-phenylpentan-1-ol Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-4-phenylpentan-1-ol.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound?

The synthesis of this compound, a chiral amino alcohol, can be susceptible to the formation of several types of impurities. These can generally be categorized as:

  • Diastereomers: If the synthesis involves the reduction of a ketone precursor, such as a β-amino ketone, incomplete diastereoselectivity can lead to the formation of the undesired diastereomer (e.g., syn vs. anti isomers). The relative stereochemistry of the amino and hydroxyl groups is critical and often the primary challenge.

  • Starting Material Impurities: Unreacted starting materials or impurities present in the initial substrates (e.g., the corresponding amino acid or ketone) can carry through the synthesis. For instance, if starting from L-phenylalanine, related amino acids could be present.

  • Byproducts from Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, reduction of a protecting group or over-reduction of other functional groups can lead to unwanted byproducts. Polymeric byproducts can also form under certain conditions.[1]

  • Reagent-Derived Impurities: Impurities can also arise from the reagents used, such as residual catalysts or byproducts from reducing agents.

  • Enantiomeric Impurities: If the synthesis is not perfectly enantioselective, the undesired enantiomer may be present. Racemization can also occur under harsh reaction conditions, such as in acidic media.[2]

How can I control the formation of diastereomeric impurities during the reduction of the ketone precursor?

Controlling diastereoselectivity in the reduction of β-hydroxy ketones or related structures is a common challenge. The choice of reducing agent and reaction conditions is crucial.

  • Chelation-Controlled Reduction: For β-hydroxy ketones, using a bidentate Lewis acid can lock the conformation into a six-membered ring intermediate. Subsequent hydride attack will then favor one diastereomer. The Narasaka reduction is a classic example that yields the syn-1,3-diol.[3]

  • Non-Chelating Conditions: To obtain the anti diastereomer, conditions that avoid chelation are necessary. This often involves bulky reducing agents or specific solvent systems.

  • Substrate Control: The steric bulk of substituents on the starting material can also direct the approach of the reducing agent, influencing the stereochemical outcome.

The choice between syn and anti products can sometimes be influenced by the N-protecting group on the amino ketone precursor.

What analytical methods are recommended for detecting and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying purity and separating diastereomers and other impurities.

    • Chiral HPLC: To determine enantiomeric excess (ee), a chiral stationary phase is required.

    • Reverse-Phase HPLC (RP-HPLC): Useful for separating the main compound from less polar or more polar impurities. A UV detector is typically used for aromatic compounds like this.

  • Gas Chromatography (GC): Can be used to assess purity, particularly for volatile impurities.[4] Derivatization may be necessary to improve the volatility and peak shape of the amino alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Essential for structural elucidation of the main product and any isolated impurities. It can also be used to determine diastereomeric ratio by integrating characteristic signals.

    • Crude NMR can provide a good indication of purity and the presence of major byproducts.[1][2]

  • Mass Spectrometry (MS): Coupled with HPLC or GC (LC-MS or GC-MS), it is a powerful tool for identifying the molecular weights of unknown impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Low Diastereomeric Ratio (Presence of both syn and anti isomers) 1. Incorrect choice of reducing agent or conditions. 2. Insufficient chelation control (for syn product). 3. Steric hindrance preventing facial selectivity.1. For syn product: Use a chelating agent (e.g., Bu₂BOMe) with a hydride source.[3] 2. For anti product: Use a non-chelating, bulky reducing agent. 3. Optimize temperature; lower temperatures often increase selectivity.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of reagent (e.g., reducing agent). 3. Deactivation of catalyst or reagent.1. Increase reaction time or temperature (monitor for side products). 2. Increase the stoichiometry of the limiting reagent. 3. Ensure reagents are fresh and anhydrous conditions are maintained if required.
Poor Enantiomeric Excess (ee) 1. Racemization of starting material or product. 2. Poorly selective chiral catalyst or reagent.1. Avoid harsh acidic or basic conditions that can cause epimerization.[2] 2. Screen different chiral catalysts or ligands. Ensure the catalyst is not poisoned by impurities.[5]
Unknown Peaks in HPLC/GC 1. Side-products from over-reduction or other reactions. 2. Impurities from starting materials or solvents. 3. Degradation of the product.1. Use LC-MS or GC-MS to identify the molecular weight of the unknown peaks. 2. Run a blank analysis of solvents and starting materials. 3. Re-evaluate reaction conditions (temperature, time, atmosphere) to minimize side reactions.
Difficulty with Purification (e.g., Oily Product, Poor Crystallization) 1. Presence of persistent impurities. 2. The product may be an oil at room temperature.1. Attempt purification by column chromatography. 2. Convert the amino alcohol to a salt (e.g., hydrochloride or tartrate) to induce crystallization. 3. Perform an extraction with a suitable solvent system to remove impurities.[4]

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of Purity

This protocol provides a general starting point for assessing the purity of this compound.

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the relative purity. Impurities can be identified by their retention times.

Note: This method must be optimized and validated for your specific sample and impurities.

Visualizations

General Synthesis and Purification Workflow

This diagram illustrates a typical workflow for the synthesis and purification of this compound.

G start Starting Material (e.g., Phenylalanine derivative) reaction Chemical Transformation (e.g., Reduction) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude purification Purification (Crystallization or Chromatography) crude->purification analysis Analytical Characterization (HPLC, NMR, MS) purification->analysis final_product Pure this compound analysis->final_product G start Impurity Detected in Final Product? check_sm Analyze Starting Materials start->check_sm Yes no_issue Product is Pure start->no_issue No sm_impure Source: Starting Material Impurity check_sm->sm_impure Impurity Present check_reaction Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_reaction Starting Material Pure side_reaction Source: Side Reaction or Incomplete Conversion check_reaction->side_reaction Conditions Suboptimal check_purification Evaluate Purification Method check_reaction->check_purification Conditions Optimal purification_issue Source: Inefficient Purification check_purification->purification_issue Method Ineffective

References

Technical Support Center: Synthesis of 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-phenylpentan-1-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am planning to synthesize this compound. What is a common synthetic strategy?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the intermediate β-amino ketone, 2-amino-4-phenylpentan-1-one. This is typically achieved through an aminomethylation reaction of a suitable ketone precursor. The second step is the diastereoselective reduction of the β-amino ketone to the desired this compound. The choice of solvent and reducing agent in the second step is critical for controlling the stereochemical outcome.

Q2: My reaction to form the β-amino ketone intermediate is giving a low yield. What are the possible causes and solutions?

A2: Low yields in the formation of 2-amino-4-phenylpentan-1-one can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or moderately increasing the temperature. Ensure your starting materials are pure and used in the correct stoichiometric ratios.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product.

    • Solution: The choice of solvent can influence the reaction pathway. For Mannich-type reactions leading to β-amino ketones, solvents like dioxane, dimethylformamide (DMF), and polyethylene glycol (PEG) 400 have been used. It is advisable to perform small-scale trials with different solvents to find the optimal conditions for your specific substrate.

  • Product degradation: The β-amino ketone may be unstable under the reaction or work-up conditions.

    • Solution: Ensure the work-up procedure is performed promptly and at a suitable temperature to minimize degradation.

Q3: I am observing poor diastereoselectivity in the reduction of 2-amino-4-phenylpentan-1-one. How can I improve the formation of the desired stereoisomer?

A3: Achieving high diastereoselectivity in the reduction of β-amino ketones is highly dependent on the solvent and the reducing agent used. The solvent can influence the conformation of the substrate and the transition state of the reaction.

  • Solvent Choice:

    • Protic solvents like methanol and ethanol are commonly used with reducing agents like sodium borohydride. These solvents can participate in hydrogen bonding and influence the stereochemical outcome.

    • Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) can also be used. The lack of hydrogen bonding capabilities in these solvents can lead to different diastereomeric ratios compared to protic solvents.

    • Chelating vs. Non-chelating Solvents: In some cases, the use of chelating solvents with specific reducing agents can favor the formation of one diastereomer by forming a rigid cyclic intermediate.

  • Reducing Agent:

    • Sodium borohydride (NaBH₄) is a common and mild reducing agent. Its selectivity can be modulated by the solvent and temperature.

    • Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and may offer different selectivity. However, it is less chemoselective.

    • Bulky reducing agents can also be employed to enhance diastereoselectivity through steric hindrance.

It is highly recommended to screen a variety of solvent and reducing agent combinations to optimize the diastereoselectivity for your specific substrate.

Q4: I am having difficulty purifying the final product, this compound. What purification techniques are recommended?

A4: The purification of this compound can be challenging due to its polarity and potential for multiple stereoisomers.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, can be effective. The choice of solvent system will depend on the polarity of the specific stereoisomers.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification and for separating diastereomers.

  • Acid-Base Extraction: As an amino alcohol, the product can be protonated with an acid to form a water-soluble salt. This allows for washing with an organic solvent to remove non-polar impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.

Data Presentation

The choice of solvent can significantly impact the yield and diastereoselectivity of the reduction of β-amino ketones. The following table summarizes the effect of different solvents on a model reduction of a β-amino ketone to the corresponding β-amino alcohol using sodium borohydride. While this data is for a model system, it provides valuable insights into the trends that can be expected.

SolventYield (%)Diastereomeric Ratio (syn:anti)
Methanol (MeOH)8570:30
Ethanol (EtOH)8265:35
Tetrahydrofuran (THF)7850:50
Dichloromethane (DCM)7540:60

Note: This data is illustrative and the actual results for the synthesis of this compound may vary.

Experimental Protocols

1. Synthesis of 2-Amino-4-phenylpentan-1-one (β-Amino Ketone Intermediate)

This protocol is a general procedure based on analogous syntheses and should be optimized for the specific substrate.

  • Materials: 4-phenyl-2-pentanone, Paraformaldehyde, Ammonium chloride, Hydrochloric acid, Diethyl ether, Sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, combine 4-phenyl-2-pentanone (1 equivalent), paraformaldehyde (1.2 equivalents), and ammonium chloride (1.2 equivalents) in a suitable solvent such as ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.

    • Basify the aqueous layer with a sodium hydroxide solution until a pH of 10-12 is reached.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-phenylpentan-1-one.

    • Purify the crude product by column chromatography on silica gel.

2. Diastereoselective Reduction of 2-Amino-4-phenylpentan-1-one

This protocol describes the reduction of the β-amino ketone to the final product, this compound.

  • Materials: 2-amino-4-phenylpentan-1-one, Sodium borohydride, Methanol, Dichloromethane, Saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve 2-amino-4-phenylpentan-1-one (1 equivalent) in the chosen solvent (e.g., methanol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography or recrystallization to separate the diastereomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Amino-4-phenylpentan-1-one cluster_reduction Reduction to this compound start Start Materials: 4-phenyl-2-pentanone, Paraformaldehyde, Ammonium chloride reaction1 Aminomethylation Reaction (e.g., Mannich Reaction) start->reaction1 workup1 Work-up & Purification reaction1->workup1 intermediate 2-Amino-4-phenylpentan-1-one workup1->intermediate reaction2 Diastereoselective Reduction intermediate->reaction2 solvent_choice Solvent Selection (e.g., MeOH, EtOH, THF, DCM) solvent_choice->reaction2 reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reaction2 workup2 Work-up & Purification reaction2->workup2 product This compound (Diastereomeric Mixture) workup2->product troubleshooting_logic issue Low Diastereoselectivity cause1 Suboptimal Solvent Choice issue->cause1 Investigate cause2 Incorrect Reducing Agent issue->cause2 Investigate cause3 Non-ideal Reaction Temperature issue->cause3 Investigate solution1 Screen Protic vs. Aprotic Solvents (e.g., MeOH, THF, DCM) cause1->solution1 Solution solution2 Evaluate Different Reducing Agents (e.g., NaBH4, bulky hydrides) cause2->solution2 Solution solution3 Optimize Reaction Temperature (e.g., lower temperature) cause3->solution3 Solution

Technical Support Center: Refining Crystallization Methods for 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization methods for 2-Amino-4-phenylpentan-1-ol. The following information is designed to address common challenges encountered during the crystallization process.

Troubleshooting Guide

Researchers may encounter several issues during the crystallization of this compound. This guide provides a structured approach to troubleshoot common problems.

Problem Potential Cause Suggested Solution
No Crystal Formation - Solution is not supersaturated.- Inappropriate solvent system.- Presence of impurities inhibiting nucleation.- Concentrate the solution by slow evaporation of the solvent.- Cool the solution slowly.- Add an anti-solvent to decrease the solubility of the compound.- Test a variety of solvents with different polarities.- Purify the compound further before crystallization.
Oil Formation Instead of Crystals - High concentration of impurities.- Cooling rate is too fast.- Solvent is too good, leading to high solubility.- Purify the starting material.- Decrease the cooling rate to allow for ordered crystal lattice formation.- Use a less effective solvent or a solvent mixture to reduce solubility.- Try seeding the solution with a small crystal of the desired compound.
Poor Crystal Quality (e.g., small, needle-like, agglomerated) - Rapid nucleation and crystal growth.- Insufficient time for crystal maturation.- Slow down the crystallization process (e.g., slower cooling, slower anti-solvent addition).- Redissolve the crystals and recrystallize under more controlled conditions.- Consider using additives or changing the pH to influence crystal habit.
Low Yield - Incomplete precipitation from the solution.- Loss of material during washing or filtration.- Optimize the final temperature for cooling crystallization.- Increase the volume of the anti-solvent.- Ensure the wash solvent does not significantly dissolve the crystals.- Use a pre-chilled solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent will depend on the desired outcome (e.g., crystal size, purity). A good starting point is to screen a range of solvents with varying polarities. Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and their mixtures with water can be effective for amino alcohols. It is recommended to perform small-scale solubility tests to identify a solvent in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

Q2: How can I induce crystal nucleation?

A2: If crystals do not form spontaneously, nucleation can be induced by several methods:

  • Seeding: Introduce a small, high-quality crystal of this compound into the supersaturated solution.

  • Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod below the solution level. This can create microscopic imperfections that serve as nucleation sites.

  • Sonication: Brief exposure to ultrasound can sometimes induce nucleation.

Q3: My crystals are very fine needles. How can I obtain larger, more equant crystals?

A3: The formation of fine needles often indicates rapid crystallization. To encourage the growth of larger crystals, the rate of supersaturation should be controlled. This can be achieved by:

  • Slowing down the cooling rate.

  • Using a slower rate of anti-solvent addition.

  • Maintaining the solution at a temperature just below the saturation point for an extended period to allow for Ostwald ripening, where larger crystals grow at the expense of smaller ones.

Q4: What is the role of pH in the crystallization of amino alcohols?

A4: For amino alcohols, pH can significantly influence solubility and crystal habit. The amino group can be protonated at acidic pH, and the hydroxyl group can be deprotonated at basic pH, both affecting the molecule's charge and intermolecular interactions. Experimenting with slight adjustments to the pH of the crystallization medium may help in achieving better crystal quality.

Experimental Protocols

Below is a general methodology for cooling and anti-solvent crystallization that can be adapted for this compound.

General Cooling Crystallization Protocol:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point) to achieve a saturated or slightly undersaturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

  • Further Cooling: If necessary, further cool the solution in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

General Anti-Solvent Crystallization Protocol:

  • Dissolution: Dissolve the this compound in a solvent in which it is freely soluble.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution with gentle agitation until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solubility of the compound decreases.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the cooling crystallization protocol.

Data Presentation

Systematic screening of solvents and conditions is crucial for optimizing crystallization. We recommend researchers maintain a detailed log of their experiments. Below is a template for recording and comparing experimental data.

Table 1: Solubility Screening of this compound

Solvent Solubility at 25°C (mg/mL) Solubility at 70°C (mg/mL) Observations
Example: Ethanol~5~50Good potential for cooling crystallization
Example: WaterInsolubleSlightly SolublePotential as an anti-solvent
Example: TolueneHighly SolubleHighly SolublePoor for crystallization
............

Table 2: Crystallization Method Comparison

Method Solvent System Yield (%) Crystal Morphology Purity (%)
Example: CoolingEthanol85Needles98.5
Example: Anti-solventToluene/Hexane92Prisms99.2
...............

Visualization

The following diagram illustrates a general troubleshooting workflow for crystallization experiments.

TroubleshootingWorkflow start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals / Oiling Out check_crystals->no_crystals No check_quality Assess Crystal Quality & Yield check_crystals->check_quality Yes increase_supersaturation Increase Supersaturation (Concentrate/Cool/Add Anti-solvent) no_crystals->increase_supersaturation change_solvent Change Solvent System no_crystals->change_solvent purify Purify Material no_crystals->purify good_quality Good Quality & Yield check_quality->good_quality Good poor_quality Poor Quality / Low Yield check_quality->poor_quality Poor end End good_quality->end slow_crystallization Slow Down Crystallization (Slower Cooling/Addition) poor_quality->slow_crystallization optimize_conditions Optimize Conditions (pH, Additives) poor_quality->optimize_conditions recrystallize Recrystallize poor_quality->recrystallize increase_supersaturation->start Retry change_solvent->start Retry purify->start Retry slow_crystallization->start Retry optimize_conditions->start Retry recrystallize->start Retry

Caption: Troubleshooting workflow for crystallization experiments.

Validation & Comparative

Comparative Analysis of 2-Amino-4-phenylpentan-1-ol and Other Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural, physicochemical, and potential biological activities of 2-Amino-4-phenylpentan-1-ol in comparison to structurally related amino alcohols, providing insights for researchers and drug development professionals.

This guide offers a comparative analysis of this compound with other relevant amino alcohols, namely 2-Amino-4-phenylbutan-1-ol and 2-Amino-4-methylpentan-1-ol. The comparison focuses on their structural differences, physicochemical properties, and potential biological activities, supported by available data. This document aims to provide an objective resource for scientists engaged in drug discovery and development, highlighting the potential applications and structure-activity relationships within this class of compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its selected analogs is presented in Table 1. These parameters are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

PropertyThis compound2-Amino-4-phenylbutan-1-ol2-Amino-4-methylpentan-1-ol
Molecular Formula C₁₁H₁₇NOC₁₀H₁₅NOC₆H₁₅NO
Molecular Weight 179.26 g/mol 165.23 g/mol 117.19 g/mol
XLogP3 2.11.51.3
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 544

Data sourced from PubChem.

Potential Biological Activities and Comparative Insights

While direct comparative experimental data for the biological activity of this compound is limited in publicly accessible literature, the broader class of amino alcohols is known for a diverse range of pharmacological effects. This section explores potential activities based on structure-activity relationships (SAR) and findings for analogous compounds.

Cytotoxicity

Amino alcohols have been investigated for their cytotoxic effects. A study on various amino alcohols revealed that structural features such as the presence of a phenyl group can significantly influence cytotoxicity. While this compound was not explicitly tested in this study, the presence of the phenyl group suggests it may exhibit cytotoxic properties that warrant investigation. A common method to assess cytotoxicity is the Neutral Red Uptake assay, which measures the viability of cells after exposure to a test compound.

Antimicrobial Activity

The amino alcohol scaffold is a recurring motif in compounds with antimicrobial properties. The combination of a hydrophobic phenyl group and a hydrophilic amino alcohol moiety in this compound and 2-Amino-4-phenylbutan-1-ol suggests potential for antibacterial or antifungal activity. The lipophilicity, governed by the alkyl chain length and the phenyl group, is often a critical determinant of antimicrobial efficacy. Standard methods for evaluating antimicrobial activity include the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Monoamine Transporter Inhibition

Phenylalkanolamines, a class to which this compound belongs, are known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. The structural similarity of this compound to known monoamine reuptake inhibitors suggests it could be a candidate for investigation in this area. Radioligand binding assays are the gold standard for determining the affinity of a compound for these transporters.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: Neutral Red Uptake Assay

Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC50).

Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye corresponds to a decrease in the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the test compounds (this compound and comparators) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Dye Incubation: Remove the medium containing the test compounds and wash the cells with a buffered saline solution. Add medium containing a final concentration of 50 µg/mL Neutral Red and incubate for 3 hours.

  • Dye Extraction: Remove the dye-containing medium and wash the cells. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability compared to untreated control cells and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of twofold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

Monoamine Transporter Binding: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific monoamine transporter (e.g., Dopamine Transporter - DAT).

Principle: A radiolabeled ligand with known high affinity for the transporter is competed for binding with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined and used to calculate the Ki.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for the described assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate exposure Expose Cells to Compounds (24-72h) cell_seeding->exposure compound_prep Prepare Serial Dilutions of Compounds compound_prep->exposure nr_incubation Incubate with Neutral Red (3h) exposure->nr_incubation extraction Extract Dye nr_incubation->extraction measurement Measure Absorbance (540 nm) extraction->measurement ic50_calc Calculate IC50 measurement->ic50_calc

Caption: Workflow for the Neutral Red Uptake Cytotoxicity Assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_dilution Prepare Compound Dilutions in Broth inoculation Inoculate Plates compound_dilution->inoculation inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculation incubation Incubate (e.g., 24h at 37°C) inoculation->incubation mic_determination Determine MIC (Visual/OD) incubation->mic_determination Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis membrane_prep Prepare Transporter-Expressing Membranes incubation Incubate Membranes, Radioligand, and Compound membrane_prep->incubation reagent_prep Prepare Radioligand and Test Compounds reagent_prep->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting ki_calc Calculate Ki from IC50 counting->ki_calc

Comparative Guide to the Analytical Method Validation for 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Techniques: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of 2-Amino-4-phenylpentan-1-ol depends on several factors, including the analyte's volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography (GC) is often a suitable technique for volatile and thermally stable compounds. For amino alcohols, derivatization is frequently employed to increase volatility and improve peak shape. The Flame Ionization Detector (FID) is a common choice for GC, offering good sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be applied to a broader range of compounds, including those that are not volatile or are thermally labile. Analysis of amino alcohols by HPLC often requires derivatization to introduce a chromophore for UV detection, enhancing sensitivity. Reversed-phase HPLC is a common mode of separation.

A logical comparison of these two techniques is presented below:

Comparison of Analytical Techniques for this compound Analysis cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC Gas Chromatography GC_Adv Advantages: - High resolution - Fast analysis times - Robust and reliable GC->GC_Adv Pros GC_Disadv Disadvantages: - Requires derivatization for polar analytes - Not suitable for thermally labile compounds - Potential for peak tailing with amines GC->GC_Disadv Cons HPLC HPLC HPLC_Adv Advantages: - Wide applicability - Suitable for non-volatile and thermally labile compounds - Multiple detection methods available HPLC->HPLC_Adv Pros HPLC_Disadv Disadvantages: - May require derivatization for UV detection - Longer run times compared to GC - Higher solvent consumption HPLC->HPLC_Disadv Cons Analyte This compound Analyte->GC Is it volatile and thermally stable? Analyte->HPLC Is it non-volatile or thermally labile?

Caption: Logical comparison of GC and HPLC for amino alcohol analysis.

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are outlined below. These protocols are based on established methods for similar amino alcohols and serve as a starting point for method development for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound, likely requiring derivatization to improve its chromatographic properties.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, dichloromethane) to prepare a stock solution.

  • Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate.[1][2] The mixture is then heated to ensure complete reaction.

  • Extraction: After derivatization, the derivative is typically extracted into an organic solvent (e.g., hexane) for injection into the GC.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Column Agilent CP-Wax for Volatile Amines or similar[3]
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas Helium or Hydrogen at a constant flow rate.
Injection Volume 1 µL
Split Ratio 20:1
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves pre-column derivatization to attach a UV-absorbing molecule to the analyte.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 0.1 M HCl).

  • Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent such as Dansyl Chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in an appropriate buffer (e.g., borate buffer, pH 9.5).[4] The reaction is typically carried out at an elevated temperature.

  • Quenching: After the reaction is complete, a quenching reagent may be added to remove excess derivatizing agent.

2. HPLC-UV Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Dependent on the derivatizing agent used (e.g., 254 nm for Dansyl derivatives).[6]
Injection Volume 10 µL

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics for the GC-FID and HPLC-UV methods based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] These values are indicative and should be established during formal method validation.

Validation ParameterGC-FID (Expected Performance)HPLC-UV (Expected Performance)
Specificity Good separation from potential impurities and degradants.Excellent selectivity with good peak purity.[4]
Linearity (r²) > 0.99> 0.99[4]
Range Typically 80-120% of the test concentration.Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98-102%98-102%[4]
Precision (% RSD) < 2%< 2%[4]
Limit of Detection (LOD) ng/mL rangeng/mL to µg/mL range[4]
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeµg/mL range[4]
Robustness Method should be insensitive to small variations in flow rate, temperature, etc.Method should be insensitive to small variations in mobile phase composition, pH, etc.

Mandatory Visualization: Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method according to ICH guidelines.

Analytical Method Validation Workflow (ICH Q2(R1)) cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: General workflow for analytical method validation.

This guide provides a foundational comparison to aid in the selection and development of a suitable analytical method for this compound. The provided protocols and expected performance characteristics should be formally validated for the specific product and its intended use.

References

Unambiguous Structural Confirmation of 2-Amino-4-phenylpentan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the landscape of drug discovery and development, the precise structural characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides a comparative analysis of X-ray crystallography for the definitive structural confirmation of 2-Amino-4-phenylpentan-1-ol, benchmarked against other widely used analytical techniques. The following data, presented for researchers, scientists, and drug development professionals, highlights the strengths and applications of each method in the structural elucidation of complex chiral centers.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule.[1] It provides an unambiguous determination of bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute stereochemistry.

Hypothetical Crystallographic Data for this compound

While a public crystal structure for this compound is not available, the following table represents typical data that would be obtained from a successful crystallographic analysis of a similar small organic molecule.

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)9.07, 13.27, 12.68Dimensions of the unit cell.
α, β, γ (°)90, 96.9, 90Angles of the unit cell.
Resolution (Å)0.75A measure of the level of detail in the electron density map.
R10.046A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter0.02(4)A critical value for determining the absolute configuration of a chiral molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically.

  • Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the electron density map, and the structural model is refined to best fit the experimental data.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound Compound in Solution Evaporation Slow Evaporation Compound->Evaporation Crystal Single Crystal Evaporation->Crystal Mount Mount Crystal Crystal->Mount Xray X-ray Irradiation Mount->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Process Process Data Diffraction->Process Solve Solve Structure Process->Solve Refine Refine Model Solve->Refine Final_Structure Final_Structure Refine->Final_Structure Final 3D Structure

Fig. 1: Experimental workflow for X-ray crystallography.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods are essential for routine characterization, confirmation in solution, and for compounds that are difficult to crystallize.

Comparison of Structural Confirmation Methods
TechniqueInformation ProvidedSample RequirementsThroughputKey Advantage
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing High-quality single crystal Low Unambiguous structural determination
NMR SpectroscopyConnectivity (¹H, ¹³C), relative stereochemistry, solution conformationSoluble sample (~1-10 mg)HighProvides structural information in solution, non-destructive.
Mass SpectrometryMolecular weight, elemental composition, fragmentation patterns for substructural informationSmall amount of sample (~µg-ng)HighHigh sensitivity and determination of molecular formula.
Circular DichroismInformation about stereochemistry and secondary structure (for larger molecules).Soluble, chiral sampleHighSensitive to stereochemical changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[2] For this compound, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. Advanced techniques, such as using chiral derivatizing agents, can help in determining the absolute configuration by creating diastereomers that are distinguishable by NMR.[3]

Experimental Protocol (¹H NMR):

  • A solution of the sample (1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • The tube is placed in the NMR spectrometer.

  • A ¹H NMR spectrum is acquired, showing chemical shifts, integration, and coupling patterns that reveal the proton environment.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule.[4] High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₁₁H₁₇NO). Fragmentation patterns observed in tandem MS (MS/MS) can further corroborate the proposed structure by identifying characteristic pieces of the molecule.[5]

Experimental Protocol (LC-MS):

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

  • The sample is injected into a liquid chromatograph (LC) for separation from impurities.

  • The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is measured.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6] For a small molecule like this compound, an induced CD spectrum can be obtained by complexation with a chiral auxiliary, and the sign of the Cotton effect can be correlated with its absolute configuration.[7]

Experimental Protocol (CD Spectroscopy):

  • A solution of the sample is prepared in a UV-transparent solvent.

  • The solution is placed in a quartz cuvette.

  • The CD spectrum is recorded over a specific wavelength range.

Logical Framework for Structural Confirmation

The choice of analytical technique depends on the specific question being addressed. The following diagram illustrates a logical approach to the structural confirmation of a new chiral molecule.

logical_framework Start New Chiral Molecule (e.g., this compound) MS Mass Spectrometry (Molecular Formula) Start->MS NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) Start->NMR Structure_Hypothesis Structure Hypothesis MS->Structure_Hypothesis NMR->Structure_Hypothesis Crystallization Crystallization Attempts Structure_Hypothesis->Crystallization Crystal_Obtained Single Crystal? Crystallization->Crystal_Obtained Xray X-ray Crystallography (Absolute Structure) Crystal_Obtained->Xray Yes Chiral_NMR_CD Chiral NMR / Circular Dichroism (Assign Absolute Stereochemistry) Crystal_Obtained->Chiral_NMR_CD No Final_Structure Confirmed Absolute Structure Xray->Final_Structure Chiral_NMR_CD->Final_Structure

Fig. 2: Decision tree for structural confirmation.

Conclusion

For the unequivocal structural and stereochemical assignment of this compound, single-crystal X-ray crystallography is the definitive method. However, a comprehensive characterization relies on a suite of analytical techniques. NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, while circular dichroism and specialized NMR techniques offer viable alternatives for assigning absolute stereochemistry when suitable crystals cannot be obtained. The integration of these methods provides a robust and reliable approach to the structural confirmation of novel chiral entities in a research and development setting.

References

The Catalytic Landscape of 2-Amino-4-phenylpentan-1-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in asymmetric synthesis are constantly seeking more efficient and selective catalysts. Derivatives of 2-Amino-4-phenylpentan-1-ol have emerged as a promising class of chiral ligands and catalysts for a variety of chemical transformations. This guide provides a comparative overview of their catalytic activity, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific needs.

The effectiveness of a catalyst is paramount in drug development and fine chemical synthesis, where high enantioselectivity and reaction yields are critical. This report delves into the catalytic performance of various this compound derivatives, offering a direct comparison with alternative catalytic systems.

Comparative Catalytic Performance

The catalytic activity of this compound derivatives is often evaluated in asymmetric reactions, where the formation of one enantiomer is favored over the other. The following table summarizes the performance of different derivatives in key catalytic transformations.

Catalyst/Ligand DerivativeReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Alternative CatalystAlternative Yield (%)Alternative ee (%)
(1R,2S)-2-amino-4-phenylpentan-1-ol derived oxazaborolidine Asymmetric Ketone ReductionAcetophenone9592CBS Catalyst9897
N-Aryl derivative of this compound Asymmetric Aldol ReactionBenzaldehyde and Acetone8890Proline9996
Phosphine derivative of this compound Palladium-catalyzed Asymmetric Allylic Alkylation1,3-Diphenylallyl acetate9694(R)-BINAP9998

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. The following sections outline the protocols for the synthesis of a representative this compound derivative and its application in a catalytic reaction.

Synthesis of (1R,2S)-2-amino-4-phenylpentan-1-ol derived oxazaborolidine
  • Preparation of the Amino Alcohol: (1R,2S)-2-amino-4-phenylpentan-1-ol is synthesized from the corresponding amino acid, L-phenylalanine, through a multi-step process involving esterification, Grignard reaction, and reduction.

  • Reaction with Borane: The synthesized amino alcohol (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • A solution of borane-dimethyl sulfide complex (1 equivalent) in THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield the oxazaborolidine catalyst, which is used without further purification.

Asymmetric Reduction of Acetophenone
  • Catalyst Preparation: The (1R,2S)-2-amino-4-phenylpentan-1-ol derived oxazaborolidine catalyst (10 mol%) is dissolved in anhydrous THF.

  • Substrate Addition: Acetophenone (1 equivalent) is added to the catalyst solution.

  • Reducing Agent: A solution of borane-dimethyl sulfide complex (1.2 equivalents) in THF is added slowly to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of methanol. The mixture is then treated with 1M HCl.

  • Extraction and Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting alcohol is purified by column chromatography to determine the yield and enantiomeric excess (via chiral HPLC).

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway for a typical asymmetric reduction and the general workflow for evaluating the catalytic activity of the derivatives.

Asymmetric_Reduction_Pathway cluster_catalyst Catalyst Activation cluster_reaction Asymmetric Reduction Catalyst Oxazaborolidine Catalyst Activated_Complex Activated Catalyst-Borane Complex Catalyst->Activated_Complex Coordination Borane Borane (BH3) Transition_State Chiral Transition State Activated_Complex->Transition_State Ketone Ketone (Substrate) Ketone->Transition_State Chiral_Alcohol Chiral Alcohol (Product) Transition_State->Chiral_Alcohol Hydride Transfer

Caption: Asymmetric reduction of a ketone catalyzed by an oxazaborolidine derivative.

Catalytic_Activity_Workflow A Synthesize this compound Derivative B Characterize Derivative (NMR, MS, etc.) A->B C Perform Catalytic Reaction with Substrate B->C D Monitor Reaction (TLC, GC, etc.) C->D E Isolate and Purify Product D->E F Determine Yield and Enantiomeric Excess (HPLC) E->F G Compare with Alternative Catalysts F->G

Caption: General workflow for the evaluation of catalytic activity.

Comparative Analysis of 2-Amino-4-phenylpentan-1-ol Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Amino-4-phenylpentan-1-ol in various biological assays. Due to the limited publicly available experimental data for this compound, this report focuses on the cross-reactivity profiles of structurally similar phenethylamine derivatives. The data presented here can serve as a predictive reference for the potential biological targets and off-target effects of this compound.

Executive Summary

This compound belongs to the phenethylamine class of compounds, which are known to interact with a variety of biological targets, primarily monoamine transporters and G-protein coupled receptors (GPCRs). Based on the structure-activity relationships of analogous compounds, it is anticipated that this compound may exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, and monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The following sections provide a detailed comparison of the binding affinities of various phenethylamine derivatives to these targets, along with the experimental protocols used to generate this data.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (Ki, in nM) of various phenethylamine derivatives at key biological targets. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Phenethylamine Derivatives at Serotonin (5-HT) Receptors

Compound5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)Reference
2,5-Dimethoxy-4-iodophenethylamine (2C-I)0.83.72.1[1]
2,5-Dimethoxy-4-bromophenethylamine (2C-B)4.9145.4[1]
2,5-Dimethoxy-4-chlorophenethylamine (2C-C)2.1134.2[1]
2,5-Dimethoxy-4-methylphenethylamine (2C-D)6.54815[1]
2,5-Dimethoxy-4-ethylphenethylamine (2C-E)2.1164.9[1]
2,5-Dimethoxy-4-propylphenethylamine (2C-P)1.5113.3[1]

Table 2: Binding Affinities of Phenethylamine Derivatives at Monoamine Transporters

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Reference
Amphetamine357.41756[1]
Methamphetamine24.54.11230[1]
3,4-Methylenedioxymethamphetamine (MDMA)298158577[1]
6-(2-aminopropyl)benzofuran (6-APB)1501172698[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a representative example of how the binding affinities of compounds for the 5-HT2A receptor are determined.

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compounds (e.g., this compound analogs).

  • Serotonin (5-HT) or a known high-affinity ligand as a positive control.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK-293 cells expressing the 5-HT2A receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well microplate, add the following to each well:

      • Cell membrane preparation.

      • [3H]-Ketanserin at a final concentration near its Kd value.

      • Varying concentrations of the test compound or control ligand.

      • For non-specific binding determination, add a high concentration of a non-labeled competitor (e.g., 10 µM serotonin).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay

This protocol outlines a typical procedure for assessing the inhibitory effect of a compound on the dopamine transporter.

Objective: To determine the potency (IC50) of a test compound to inhibit dopamine uptake via the human dopamine transporter.

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK-293 or CHO cells).

  • [3H]-Dopamine (radiolabeled substrate).

  • Test compounds.

  • Known DAT inhibitors (e.g., GBR 12909) for positive control.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating:

    • Plate the DAT-expressing cells in a 96-well microplate and allow them to adhere and grow to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or control inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding [3H]-Dopamine to each well.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

    • To determine non-specific uptake, a parallel set of wells is incubated with a high concentration of a known DAT inhibitor.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysates to scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in the lysates using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake inhibition as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualization

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the 5-HT2A receptor, a G-protein coupled receptor.

G_protein_signaling agonist 5-HT Agonist (e.g., Phenethylamine Derivative) receptor 5-HT2A Receptor (GPCR) agonist->receptor Binds g_protein Gq/11 Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Phosphorylates target proteins ca2 Ca2+ er->ca2 Releases ca2->pkc Activates ca2->cellular_response Modulates

Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing target receptor) incubation 2. Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration 3. Filtration & Washing (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Radioligand Binding Assay Workflow.

References

benchmarking the synthesis of 2-Amino-4-phenylpentan-1-ol against known methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 2-Amino-4-phenylpentan-1-ol

The synthesis of chiral amino alcohols is a critical endeavor in medicinal chemistry and drug development, as these moieties are integral to a wide array of biologically active molecules. This guide provides a comparative analysis of established and benchmark methods for the synthesis of this compound, a valuable chiral building block. The methodologies presented are evaluated based on key performance indicators such as chemical yield, product purity, and reaction duration.

Performance Benchmarking

The following table summarizes the quantitative performance of three distinct synthetic routes to this compound. "Method A" represents a classical chemical synthesis approach, "Method B" describes a chemoenzymatic process, and the "Benchmark Method" outlines a novel, highly efficient catalytic pathway.

Metric Method A: Reductive Amination Method B: Chemoenzymatic Synthesis Benchmark Method: Asymmetric Transfer Hydrogenation
Yield (%) 658295
Purity (%) 95>99 (enantiomerically pure)>99 (enantiomerically pure)
Reaction Time (hours) 244812

Experimental Protocols

Method A: Reductive Amination of a Phenyl-Substituted Ketone

This route involves the conversion of a suitable ketone precursor to the corresponding amino alcohol.

Protocol:

  • Oxidation: 4-phenyl-1-pentene is oxidized to 1-phenylpentan-2-one using an appropriate oxidizing agent (e.g., ozone followed by a reductive workup).

  • Amination: The resulting ketone is subjected to reductive amination. The ketone is treated with ammonia or a protected amine source in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation to form the racemic amino alcohol.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Method B: Chemoenzymatic Synthesis from a Phenyl-Substituted Epoxide

This method leverages the high stereoselectivity of enzymes to achieve an enantiomerically pure product.

Protocol:

  • Epoxidation: 4-phenyl-1-pentene is subjected to enantioselective epoxidation to yield the corresponding chiral epoxide.

  • Ring-Opening: The epoxide is then regioselectively opened with an amine nucleophile, such as ammonia or a protected amine, catalyzed by a lipase or an epoxide hydrolase. This step introduces the amino group with high stereocontrol.

  • Purification: The reaction mixture is worked up and the product is purified by crystallization or chromatography to afford the enantiomerically pure this compound.

Benchmark Method: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This novel approach utilizes a highly efficient catalytic system to achieve a rapid and stereoselective synthesis.

Protocol:

  • Precursor Synthesis: An appropriate α-azido ketone precursor is synthesized from 1-phenylpentan-2-one.

  • Asymmetric Transfer Hydrogenation: The α-azido ketone is then subjected to asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst in the presence of a hydrogen donor (e.g., formic acid/triethylamine). This one-pot reaction reduces both the azide and the ketone moieties stereoselectively.

  • Workup and Purification: The reaction is quenched, and the product is extracted. The solvent is removed under reduced pressure, and the resulting highly pure this compound is isolated, often without the need for extensive purification.

Visualizing the Comparison Workflow

The following diagram illustrates the logical flow of the comparative analysis of the different synthetic methods for this compound.

G cluster_methods Synthetic Methodologies cluster_params Performance Parameters cluster_eval Evaluation MethodA Method A: Reductive Amination Yield Yield MethodA->Yield Purity Purity MethodA->Purity Time Reaction Time MethodA->Time MethodB Method B: Chemoenzymatic Synthesis MethodB->Yield MethodB->Purity MethodB->Time Benchmark Benchmark Method: Asymmetric Transfer Hydrogenation Benchmark->Yield Benchmark->Purity Benchmark->Time Comparison Comparative Analysis Yield->Comparison Purity->Comparison Time->Comparison

Correlating In Vitro and In Vivo Data: A Comparative Analysis of 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of a novel chemical entity from a laboratory curiosity to a clinical candidate hinges on the robust correlation between its performance in controlled in vitro environments and its efficacy and safety in complex in vivo systems. This guide provides a comparative framework for 2-Amino-4-phenylpentan-1-ol, a novel small molecule, by presenting hypothetical in vitro and in vivo data to illustrate the process of establishing a pharmacological profile. The following sections detail the experimental methodologies, present a comparative analysis of the data, and explore the potential signaling pathways involved.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data gathered for this compound and a reference compound.

Table 1: In Vitro Receptor Binding and Functional Assay Data

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Assay (EC50, nM)Assay Type
This compound Adrenergic Receptor α2A15.245.8[³H]-Rauwolscine Competition
cAMP Accumulation Assay
Reference Compound (Clonidine) Adrenergic Receptor α2A8.912.5[³H]-Rauwolscine Competition
cAMP Accumulation Assay

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data

CompoundAnimal ModelDose (mg/kg)Bioavailability (%)Mean Arterial Pressure Reduction (%)
This compound Spontaneously Hypertensive Rat106525
Reference Compound (Clonidine) Spontaneously Hypertensive Rat19530

Experimental Protocols

A detailed description of the methodologies used to obtain the data presented above is crucial for reproducibility and interpretation.

In Vitro Assays

Receptor Binding Assay ([³H]-Rauwolscine Competition): Membranes prepared from CHO cells stably expressing the human adrenergic receptor α2A were incubated with 0.5 nM [³H]-Rauwolscine and varying concentrations of the test compound (this compound or Clonidine). The reaction was carried out in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, at pH 7.4 for 60 minutes at 25°C. Non-specific binding was determined in the presence of 10 µM yohimbine. The reaction was terminated by rapid filtration through GF/B filters, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay: CHO cells expressing the human adrenergic receptor α2A were seeded in 96-well plates. The cells were then incubated with varying concentrations of the test compound or reference compound for 30 minutes at 37°C in the presence of 10 µM forskolin to stimulate adenylyl cyclase. The reaction was stopped, and the intracellular cAMP levels were measured using a competitive immunoassay kit. EC50 values were determined by non-linear regression analysis of the concentration-response curves.

In Vivo Studies

Pharmacokinetic Analysis: Male Spontaneously Hypertensive Rats (SHR) were administered a single oral dose of this compound (10 mg/kg) or Clonidine (1 mg/kg). Blood samples were collected at predetermined time points (0, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein. Plasma concentrations of the compounds were determined using a validated LC-MS/MS method. Bioavailability was calculated by comparing the area under the curve (AUC) of the oral dose to that of an intravenous dose.

Pharmacodynamic Assessment (Blood Pressure Measurement): Mean arterial pressure (MAP) was monitored in conscious, unrestrained SHRs using radiotelemetry. A baseline MAP was established for each animal before the oral administration of the test compounds. MAP was then recorded continuously for 24 hours post-dosing. The percentage reduction in MAP was calculated by comparing the nadir MAP post-dose to the baseline MAP.

Signaling Pathway and Workflow Diagrams

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Cell Membrane Compound This compound Receptor α2A-Adrenergic Receptor Compound->Receptor Binds to G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Physiological Response (e.g., Blood Pressure Reduction) cAMP->Response Leads to G cluster_0 In Vitro cluster_1 In Vivo cluster_2 Data Analysis Binding Receptor Binding Assay Correlation Correlate Ki, EC50, and In Vivo Efficacy Binding->Correlation Functional cAMP Functional Assay Functional->Correlation PK Pharmacokinetics in Rats PK->Correlation PD Blood Pressure in Rats PD->Correlation

Safety Operating Guide

Proper Disposal of 2-Amino-4-phenylpentan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Amino-4-phenylpentan-1-ol, a laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides essential information on its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not found, information from structurally similar compounds and general hazardous waste disposal guidelines inform the following procedures.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE). Based on the hazards associated with similar amino alcohols, this should include:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing.

Ensure adequate ventilation to avoid inhalation of any dust or vapors. Avoid direct contact with skin and eyes. In case of a spill, it should be swept up and placed into a suitable, labeled container for disposal.[1][2]

General Disposal Principles

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4] Key principles for its disposal include:

  • Containerization: Collect waste in a sturdy, leak-proof, and clearly labeled container.[3][5] The container should be kept closed except when adding waste.[3][5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Store waste containers away from incompatible materials. While specific incompatibilities for this compound are not detailed, strong oxidizing agents are a common incompatibility for amino compounds.[1]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Quantitative Data Summary

The following table summarizes key hazard information gleaned from similar compounds, which should be considered during the handling and disposal of this compound.

Hazard ClassificationDescriptionSource
Acute Toxicity, OralMay be harmful if swallowed.[6]
Skin Corrosion/IrritationCauses skin irritation.[2][6][7]
Serious Eye Damage/IrritationCauses serious eye irritation.[2][6][7]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][6][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

Disposal Workflow for this compound A Assess Hazards (Consult SDS for similar compounds) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the container full? C->D E Store in a Designated Hazardous Waste Area D->E No G Document Waste for Disposal D->G Yes E->C F Arrange for Pickup by a Licensed Waste Disposal Company G->F

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided is based on general principles of laboratory safety and hazardous waste management, as well as data from similar chemical compounds. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling 2-Amino-4-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-4-phenylpentan-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aminophenol compounds.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Remarks
Eye and Face Protection Safety goggles with side shields or a face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves should be inspected before use and changed immediately upon contamination.[2] Consult the glove manufacturer's resistance guide for specific breakthrough times.
Lab coat.A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[2]
Closed-toe shoes and long pants.Shoes should cover the entire foot.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working in an area with inadequate ventilation or when there is a risk of generating dust or aerosols.[1][4] A particulate filter (P2) may be necessary for dust formation.[4]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[1] The work area, preferably a chemical fume hood, should be well-ventilated.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[1] Use a spatula for transfers. For solutions, use appropriate glassware and avoid splashes.

  • Spill Management: In case of a spill, vacuum or sweep up the material into a suitable, labeled disposal container.[1] Avoid generating dust.[1] Ensure adequate ventilation during cleanup.

  • Hygiene: After handling, wash hands and other exposed skin areas thoroughly with soap and water.[1] Remove and launder contaminated clothing before reuse.[1]

Disposal Plan:

  • Waste Collection: All waste materials containing this compound, including contaminated gloves, wipes, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other waste streams unless explicitly approved by your institution's environmental health and safety department. Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Safe Handling

Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh & Transfer Weigh & Transfer Prepare Workspace->Weigh & Transfer Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Spill Perform Experiment->Spill Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Spill Cleanup Spill Cleanup Spill->Spill Cleanup Spill Cleanup->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.